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Foundational

An In-Depth Technical Guide to dinor-12-oxo Phytodienoic Acid-d5: Structure, Properties, and Application in Quantitative Bioanalysis

For Researchers, Scientists, and Drug Development Professionals Introduction dinor-12-oxo Phytodienoic Acid-d5 (dinor-OPDA-d5) is a deuterated analog of dinor-12-oxo-phytodienoic acid (dinor-OPDA), a key intermediate in...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

dinor-12-oxo Phytodienoic Acid-d5 (dinor-OPDA-d5) is a deuterated analog of dinor-12-oxo-phytodienoic acid (dinor-OPDA), a key intermediate in the biosynthesis of the plant hormone jasmonic acid. Its primary and critical application in scientific research is as an internal standard for the precise quantification of endogenous dinor-OPDA in various biological matrices using mass spectrometry-based techniques.[1][2][3] This guide provides a comprehensive overview of the chemical structure, molecular weight, and technical applications of dinor-OPDA-d5, with a particular focus on its use in quantitative bioanalysis.

Chemical Structure and Molecular Properties

dinor-OPDA-d5 is a C16 fatty acid derivative characterized by a cyclopentenone ring. The "d5" designation indicates that five hydrogen atoms have been replaced by deuterium atoms, a stable isotope of hydrogen. This isotopic labeling is crucial for its function as an internal standard in mass spectrometry, as it is chemically identical to the endogenous analyte but has a different mass, allowing for its distinct detection.[1][2]

The formal name for dinor-12-oxo Phytodienoic Acid-d5 is 4-oxo-5S-(2Z)-2-penten-4,4,5,5,5-d5-1-yl-2-cyclopentene-1S-hexanoic acid.[2]

Chemical Structure:

SMILES: O=C1([2H])C([2H])([2H])[2H])=O)C=C1[1]

Molecular and Physical Properties

PropertyValueSource
Molecular FormulaC16H19D5O3[1][2]
Molecular Weight269.4 g/mol [1][2]
Exact Mass269.2044Inferred from formula
Purity≥99% deuterated forms (d1-d5)[1][2]
FormulationTypically supplied as a solution in methanol or ethanol.[1][2]

The Role of dinor-OPDA in Plant Biology: The Jasmonate Signaling Pathway

To appreciate the significance of quantifying dinor-OPDA, it is essential to understand its role in plant biology. dinor-OPDA is a precursor to jasmonic acid (JA), a critical phytohormone involved in regulating plant growth, development, and defense responses against herbivores and pathogens.[4][5] The biosynthesis of jasmonates, known as the octadecanoid pathway, begins with the release of α-linolenic acid from chloroplast membranes. A series of enzymatic reactions converts this fatty acid into 12-oxo-phytodienoic acid (OPDA). A parallel pathway exists for the C16 fatty acid, hexadecatrienoic acid, which leads to the formation of dinor-OPDA.[5]

The quantification of dinor-OPDA and other jasmonates provides valuable insights into a plant's physiological state and its response to environmental stresses.

Jasmonate_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_cytosol Cytosol Hexadecatrienoic_Acid Hexadecatrienoic Acid (16:3) dinor_OPDA dinor-12-oxo-Phytodienoic Acid (dinor-OPDA) Hexadecatrienoic_Acid->dinor_OPDA LOX, AOS, AOC dinor_OPDA_perox dinor-OPDA dinor_OPDA->dinor_OPDA_perox Transport JA_Precursor OPC-4 dinor_OPDA_perox->JA_Precursor OPR3, β-oxidation JA Jasmonic Acid (JA) JA_Precursor->JA β-oxidation JA_Ile Jasmonoyl-isoleucine (JA-Ile) (Active Hormone) JA->JA_Ile JAR1 Gene_Expression Defense Gene Expression JA_Ile->Gene_Expression Signal Transduction

Caption: Biosynthesis of Jasmonic Acid from dinor-OPDA.

Application as an Internal Standard in Mass Spectrometry

The near-identical physicochemical properties of dinor-OPDA-d5 to its endogenous, non-deuterated counterpart make it an ideal internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2] During sample preparation and analysis, any loss of the analyte will be mirrored by a proportional loss of the deuterated internal standard. This allows for accurate correction of variations in extraction efficiency, injection volume, and ionization efficiency, leading to highly reliable quantification.

Experimental Protocol: Quantification of dinor-OPDA in Plant Tissue using dinor-OPDA-d5

This protocol provides a general framework for the extraction and quantification of dinor-OPDA from plant tissues. Optimization may be required for specific plant species and instrumentation.

1. Sample Preparation and Extraction

  • Harvesting: Harvest plant tissue (e.g., leaves) and immediately freeze in liquid nitrogen to quench metabolic activity.[6]

  • Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle.

  • Extraction:

    • Weigh approximately 100-200 mg of the powdered tissue into a 2 mL microcentrifuge tube.

    • Add a known amount of dinor-12-oxo Phytodienoic Acid-d5 (e.g., 10-50 ng) to each sample as an internal standard.

    • Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol in water).

    • Vortex thoroughly and incubate at 4°C for 1 hour with shaking.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Re-extract the pellet with 0.5 mL of the extraction solvent, centrifuge, and combine the supernatants.

  • Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

    • Dilute the combined supernatant with water to reduce the methanol concentration to <10%.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the diluted extract onto the cartridge.

    • Wash the cartridge with water to remove polar interferences.

    • Elute the analytes with methanol or acetonitrile.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial LC mobile phase.

Caption: Workflow for dinor-OPDA quantification.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for acidic compounds like dinor-OPDA.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantification.

    • MRM Transitions:

      • dinor-OPDA (Analyte): The precursor ion would be [M-H]⁻ (m/z 263.2). The product ion would be a characteristic fragment (e.g., m/z 165.1).

      • dinor-OPDA-d5 (Internal Standard): The precursor ion would be [M-H]⁻ (m/z 268.2). The product ion would be the corresponding deuterated fragment (e.g., m/z 170.1).

    • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity for both the analyte and the internal standard.

3. Data Analysis

  • Construct a calibration curve using known concentrations of a non-deuterated dinor-OPDA standard spiked with a constant amount of the dinor-OPDA-d5 internal standard.

  • Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • Determine the concentration of dinor-OPDA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Synthesis of dinor-12-oxo Phytodienoic Acid-d5

The synthesis of deuterated compounds like dinor-OPDA-d5 is a specialized process. While detailed synthetic procedures are often proprietary, a general approach involves the use of deuterated starting materials or reagents in a multi-step organic synthesis. For example, the synthesis could involve the use of deuterated building blocks for the pentenyl side chain.[7] Alternatively, enzymatic synthesis using recombinant enzymes from the jasmonate biosynthesis pathway with deuterated precursors can be employed.[8]

Conclusion

dinor-12-oxo Phytodienoic Acid-d5 is an indispensable tool for researchers studying plant physiology, stress responses, and phytohormone signaling. Its use as an internal standard in mass spectrometry-based quantification ensures the accuracy and reliability of experimental data. This guide provides a foundational understanding of its chemical properties, biological relevance, and a practical framework for its application in the laboratory.

References

  • Kato, N., et al. (2021). Syntheses of dinor-cis/iso-12-oxo-phytodienoic acid (dn-cis/iso-OPDAs), ancestral jasmonate phytohormones of the bryophyte Marchantia polymorpha L., and their catabolites. Scientific Reports, 11(1), 2033. [Link]

  • PubChem. Dinor-iso-12-oxo-phytodienoic acid. [Link]

  • Weber, H., Vick, B. A., & Farmer, E. E. (1997). Dinor-oxo-phytodienoic acid: a new hexadecanoid signal in the jasmonate family. Proceedings of the National Academy of Sciences, 94(19), 10473-10478. [Link]

  • Wasternack, C., & Feussner, I. (2018). The oxylipin pathways: biochemistry and function. Annual review of plant biology, 69, 363-386. [Link]

  • PubChem. 12-Oxo-phytodienoic acid. [Link]

  • bioRxiv. Downstream metabolites of (+)-cis-12-oxo-phytodienoic acid function as noncanonical bioactive jasmonates in Arabidopsis thaliana. [Link]

  • PubChem. Dinor-oxo-phytodienoic acid. [Link]

  • Resemann, H. C., et al. (2021). A non-targeted metabolomics analysis identifies wound-induced oxylipins in Physcomitrium patens. The Plant Journal, 105(5), 1419-1433.
  • Laudert, D., et al. (1996). Quantitation of the octadecanoid 12-oxo-phytodienoic acid, a signalling compound in plant mechanotransduction. Planta, 199(3), 419-425.
  • Monte, I., et al. (2022). Dinor-12-oxo-phytodienoic acid conjugation with amino acids inhibits its phytohormone bioactivity in Marchantia polymorpha. Plant Physiology, 189(2), 1037-1051. [Link]

  • Dairyland Laboratories Inc. (2016). Plant Tissue Analysis – Sampling Guidelines. [Link]

  • Li, B., et al. (2016). Sample Preparation for Mass Spectrometry Imaging of Plant Tissues: A Review. Frontiers in Plant Science, 7, 144. [Link]

  • ResearchGate. (2021). Syntheses of Dinor-cis/iso-12-oxo-phytodienoic acid (dn-cis/iso-OPDAs), Ancestral Jasmonate Phytohormones of the Bryophyte Marchantia Polymorpha L., and their Catabolites. [Link]

  • European Union Reference Laboratory for Marine Biotoxins. (2015). EU-Harmonised Standard Operating Procedure for determination of Lipophilic marine biotoxins in molluscs by LC-MS/MS. [Link]

  • Research Square. (2020). Syntheses of Dinor-cis/iso-12-oxo-phytodienoic acid (dn-cis/iso-OPDAs), Ancestral Jasmonate Phytohormones of the Bryophyte Marchantia polymorpha L., and their Catabolites. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to dinor-OPDA-d5 in Phytohormone Research: From Physical Properties to Quantitative Bioanalysis

This guide provides an in-depth exploration of dinor-12-oxo-phytodienoic acid-d5 (dinor-OPDA-d5), a critical tool for researchers in plant biology and drug development. We will move beyond simple protocols to explain the...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth exploration of dinor-12-oxo-phytodienoic acid-d5 (dinor-OPDA-d5), a critical tool for researchers in plant biology and drug development. We will move beyond simple protocols to explain the causal science behind its application, focusing on its role as an internal standard for the precise quantification of the plant hormone dinor-OPDA. This document is structured to provide both foundational knowledge and actionable methodologies for laboratory professionals.

Part 1: Core Properties and Significance of dinor-OPDA-d5

The accuracy of any quantitative analysis hinges on the quality and suitability of its internal standard. dinor-OPDA-d5 is designed for the quantification of its endogenous, unlabeled counterpart, dinor-OPDA, a key signaling molecule in the jasmonate family of plant hormones.[1][2][3] Jasmonates are instrumental in regulating plant development and defense responses against herbivores and pathogens.[4][5]

The primary function of dinor-OPDA-d5 is to serve as an internal standard in isotope dilution mass spectrometry, a gold-standard analytical technique.[6][7] Its five deuterium atoms provide a stable, non-radioactive isotopic label that increases the molecular weight without significantly altering the chemical or physical properties (e.g., polarity, ionization efficiency, and chromatographic retention time).[1][2][7] This near-identical behavior to the endogenous analyte allows it to act as a perfect control, correcting for sample loss during extraction and purification, and mitigating variability from matrix effects (ion suppression or enhancement) during mass spectrometry analysis.[7][8]

Physical and Chemical Data Summary

The following table summarizes the key physical properties of dinor-OPDA-d5, essential for its proper handling, storage, and application in experimental design.

PropertyValueSource(s)
Formal Name 4-oxo-5S-(2Z)-2-penten-4,4,5,5,5-d5-1-yl-2-cyclopentene-1S-hexanoic acid[1][2]
Synonyms dinor-OPDA-d5, dinor-12-oxo PDA-d5[1][2][3][9]
Molecular Formula C₁₆H₁₉D₅O₃[1][2][9]
Formula Weight 269.4 g/mol [1][2][3][10]
Purity ≥99% deuterated forms (d₁-d₅)[1][2][3][11]
Formulation Typically supplied as a solution in methanol (e.g., 1 mg/mL)[1][2]
λmax 220 nm[1][2]
Solubility (Typical) DMF: ~25 mg/mL; DMSO: ~15 mg/mL; Ethanol: ~300 mg/mL[1][2]
SMILES String O=C1C=C1[1][2]

Part 2: The Biological Context of dinor-OPDA

To appreciate the utility of dinor-OPDA-d5, one must first understand the biological role of dinor-OPDA itself. It is not merely a metabolic intermediate but a potent signaling molecule.

Biosynthesis Pathway

dinor-OPDA is synthesized in plant chloroplasts from 7,10,13-hexadecatrienoic acid (16:3), a C16 fatty acid.[12][13] This pathway runs parallel to the more widely known synthesis of 12-oxo-phytodienoic acid (OPDA) from the C18 α-linolenic acid. The enzymatic steps are conserved, involving the sequential action of Lipoxygenase (LOX), Allene Oxide Synthase (AOS), and Allene Oxide Cyclase (AOC).[12][14]

dinor-OPDA_Biosynthesis cluster_peroxisome Peroxisome / Cytoplasm C16_3 Hexadecatrienoic Acid (16:3) HPHT 11(S)-Hydroperoxy- hexadecatrienoic Acid C16_3->HPHT LOX Epoxy 10,11-Epoxy- hexadecatrienoic Acid HPHT->Epoxy AOS dnOPDA dinor-OPDA Epoxy->dnOPDA AOC JA Jasmonic Acid (JA) dnOPDA->JA β-oxidation (multiple steps)

Biosynthesis of dinor-OPDA within the plant cell chloroplast.
A Dual-Function Signaling Molecule

Historically, OPDA and dinor-OPDA were viewed primarily as precursors to the canonical plant defense hormone, jasmonic acid (JA).[1][2] However, mounting evidence reveals they have crucial signaling functions that are independent of JA.[14][15][16] In fact, dinor-OPDA is now considered an "ancestral" jasmonate. In early land plants like the liverwort Marchantia polymorpha, dinor-OPDA, not the JA-derivative common in vascular plants, is the active hormone that binds to the receptor COI1 to initiate defense signaling.[17][18][19][20] This signaling cascade involves the degradation of JAZ repressor proteins, which in turn frees MYC transcription factors to activate defense gene expression.[17][18]

dinor-OPDA_Signaling cluster_nucleus Nucleus dnOPDA dinor-OPDA COI1 COI1 Receptor dnOPDA->COI1 binds JAZ JAZ Repressor COI1->JAZ targets for ubiquitination MYC2 MYC2 Transcription Factor JAZ->MYC2 represses Proteasome 26S Proteasome JAZ->Proteasome degradation Genes Defense Gene Expression MYC2->Genes activates

Conserved COI1-JAZ-MYC signaling module activated by dinor-OPDA.

Part 3: A Validated Protocol for Quantification via LC-MS/MS

The low abundance and structural diversity of phytohormones necessitate highly sensitive and specific analytical methods.[21] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this purpose.[22][23][24][25] The following protocol provides a robust, self-validating framework for the quantification of dinor-OPDA from plant tissue using dinor-OPDA-d5 as an internal standard.

Causality: The Principle of Isotope Dilution

This protocol is self-validating because the internal standard is introduced at the very first step of the extraction. A known quantity of dinor-OPDA-d5 is added to the plant tissue homogenate. From that point on, any loss of analyte during the multi-step cleanup process will be mirrored by a proportional loss of the internal standard. Similarly, during the analysis, any suppression of the MS signal due to co-eluting matrix components will affect both the analyte and the standard equally. Therefore, the ratio of the endogenous analyte signal to the internal standard signal remains constant and directly proportional to the initial concentration of the analyte in the tissue. This ratiometric approach provides unparalleled accuracy and precision.[7]

Step-by-Step Experimental Workflow

1. Reagent and Standard Preparation:

  • Prepare a stock solution of dinor-OPDA-d5 (e.g., 1 µg/mL) in methanol from the commercial solution. Store at -20°C or below.

  • Prepare a series of calibration standards containing a fixed concentration of dinor-OPDA-d5 and varying known concentrations of unlabeled dinor-OPDA to generate a calibration curve.

2. Sample Collection and Homogenization:

  • Flash-freeze plant tissue (e.g., 50-100 mg fresh weight) in liquid nitrogen immediately upon collection to halt metabolic activity.

  • Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

3. Extraction:

  • To the powdered tissue, immediately add 1 mL of ice-cold extraction solvent (e.g., 80% methanol in water with 0.1% formic acid).

  • Crucial Step: Add a precise volume of the dinor-OPDA-d5 internal standard working solution to the extraction mixture (e.g., 10 ng).

  • Vortex thoroughly and incubate at 4°C for 1 hour with gentle shaking.

  • Centrifuge at >13,000 x g for 15 minutes at 4°C. Collect the supernatant.

4. Solid-Phase Extraction (SPE) Cleanup:

  • Condition an SPE cartridge (e.g., a mixed-mode or reverse-phase C18 cartridge) according to the manufacturer's instructions.

  • Load the supernatant from the extraction step onto the conditioned cartridge.

  • Wash the cartridge with a weak solvent (e.g., 10% methanol) to remove polar interferences.

  • Elute the phytohormones with a stronger solvent (e.g., 80-100% methanol with 0.1% formic acid).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 20% methanol in water).

5. LC-MS/MS Analysis:

  • Liquid Chromatography: Separate the extract on a C18 reverse-phase column using a gradient of mobile phases, such as (A) 0.1% formic acid in water and (B) 0.1% formic acid in methanol.

  • Mass Spectrometry: Analyze the column eluent using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both dinor-OPDA and dinor-OPDA-d5 must be optimized beforehand.[21][26]

6. Data Processing:

  • Integrate the peak areas for both the endogenous dinor-OPDA and the dinor-OPDA-d5 internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Quantify the amount of dinor-OPDA in the original sample by comparing this ratio to the calibration curve generated from the standards.

Workflow Visualization

LCMS_Workflow Sample 1. Plant Tissue (Flash Frozen) Homogenize 2. Homogenization Sample->Homogenize Extract 3. Extraction Homogenize->Extract SPE 4. Solid-Phase Extraction (SPE) Extract->SPE IS Add dinor-OPDA-d5 (Internal Standard) IS->Extract Dry 5. Dry & Reconstitute SPE->Dry LCMS 6. LC-MS/MS Analysis (MRM Mode) Dry->LCMS Data 7. Data Processing (Ratio Calculation) LCMS->Data Result Result: Quantified dinor-OPDA Data->Result

Quantitative analysis workflow using dinor-OPDA-d5.

Conclusion

dinor-OPDA-d5 is more than a mere chemical reagent; it is an enabling tool for high-fidelity research into the complex world of plant signaling. Its stable isotopic label and chemical similarity to endogenous dinor-OPDA make it the ideal internal standard for rigorous quantitative studies using mass spectrometry. By following the principles and protocols outlined in this guide, researchers can achieve the accuracy and reproducibility necessary to unravel the nuanced roles of jasmonates in plant health, defense, and development, paving the way for innovations in crop protection and biotechnology.

References

  • Weber, H., Vick, B. A., & Farmer, E. E. (1997). Dinor-oxo-phytodienoic acid: A new hexadecanoid signal in the jasmonate family. Proceedings of the National Academy of Sciences, 94(19), 10473–10478. [Link]

  • Wikipedia. (n.d.). Jasmonic acid. [Link]

  • Ahmad, P. et al. (2022). OPDA, more than just a jasmonate precursor. Journal of Experimental Botany, 73(21), 7013-7026. [Link]

  • Afrin, S., et al. (2025). Development and Validation of an LC–MS/MS Method for Quantifying Phytohormones Related to Tomato Shelf Life. Molecules, 30(23), 5432. [Link]

  • Kourtchenko, O., et al. (2007). Oxo-Phytodienoic Acid-Containing Galactolipids in Arabidopsis: Jasmonate Signaling Dependence. Plant Physiology, 145(4), 1658–1669. [Link]

  • Rai, A., et al. (2024). Comparative LC-MS/MS-based profiling of phytohormones: a unified analytical approach across diverse plant matrices. Frontiers in Plant Science, 15. [Link]

  • Kajiwara, T., et al. (2012). Efficient Synthesis of (+)-cis-12-Oxo-phytodienoic Acid by an in Vitro Enzymatic Reaction. Journal of Bioscience and Bioengineering, 113(1), 80-84. [Link]

  • Chen, L., et al. (2021). Quantitative analysis of plant hormones based on LC-MS/MS. In Plant Hormones (pp. 1-21). Humana, New York, NY. [Link]

  • Kyndt, T., et al. (2016). OPDA Has Key Role in Regulating Plant Susceptibility to the Root-Knot Nematode Meloidogyne hapla in Arabidopsis. PLoS Pathogens, 12(4), e1005539. [Link]

  • Zhang, Y., & Turner, J. G. (2022). Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. International Journal of Molecular Sciences, 23(7), 3845. [Link]

  • Carella, P. (2019). Some Things Never Change: Conserved MYC-Family bHLH Transcription Factors Mediate Dinor-OPDA Signaling in Liverworts. The Plant Cell, 31(10), 2236-2237. [Link]

  • Novák, O., et al. (2016). Measurement of Plant Hormones by Liquid Chromatography–Mass Spectrometry. In Plant Hormones (pp. 1-21). Humana Press, New York, NY. [Link]

  • Park, J., et al. (2021). 12-Oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses?. Frontiers in Plant Science, 12, 642322. [Link]

  • Bertin Bioreagent. (n.d.). dinor-12-oxo Phytodienoic Acid-d5. [Link]

  • Yi, D., et al. (2024). OPDA/dn-OPDA actions: biosynthesis, metabolism, and signaling. Planta, 260(2), 24. [Link]

  • Protheragen. (n.d.). Dinor-12-Oxo Phytodienoic Acid-D5. [Link]

  • Okada, K., et al. (2021). Deciphering OPDA Signaling Components in the Momilactone-Producing Moss Calohypnum plumiforme. Frontiers in Plant Science, 12, 731175. [Link]

  • Wasternack, C., & Hause, B. (2022). Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. International Journal of Molecular Sciences, 23(7), 3845. [Link]

  • Creelman, R. A., & Mullet, J. E. (1997). BIOSYNTHESIS AND ACTION OF JASMONATES IN PLANTS. Annual Review of Plant Physiology and Plant Molecular Biology, 48(1), 355-381. [Link]

  • Magnus, V., et al. (1982). Partial isotope fractionation during high-performance liquid chromatography of deuterium-labelled internal standards in plant hormone analysis: A cautionary note. Journal of Chromatography A, 239, 189-195. [Link]

  • Miersch, O., et al. (2008). Jasmonic acid biosynthesis by fungi: derivatives, first evidence on biochemical pathways and culture conditions for production. Journal of Biotechnology, 137(1-4), 1-10. [Link]

  • Ahmad, P., et al. (2020). Jasmonic Acid Signaling Pathway in Plants. International Journal of Molecular Sciences, 21(19), 7087. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]

  • Wang, J., et al. (2021). Syntheses of dinor-cis/iso-12-oxo-phytodienoic acid (dn-cis/iso-OPDAs), ancestral jasmonate phytohormones of the bryophyte Marchantia polymorpha L., and their catabolites. Scientific Reports, 11(1), 2033. [Link]

  • Wang, J., et al. (2021). Synthesis of dn-cis-OPDA (5). Reagents and conditions [Figure]. ResearchGate. [Link]

  • Cambridge Bioscience. (n.d.). dinor-12-oxo Phytodienoic Acid-d5. [Link]

  • Pan, L., et al. (2020). Recent developments and emerging trends of mass spectrometric methods in plant hormone analysis: a review. Analytical and Bioanalytical Chemistry, 412(15), 3517-3538. [Link]

  • Cambridge Bioscience. (n.d.). dinor-12-oxo Phytodienoic Acid-d5. [Link]

  • Inagaki, Y., et al. (2024). Downstream metabolites of (+)-cis-12-oxo-phytodienoic acid function as noncanonical bioactive jasmonates in Arabidopsis thaliana. bioRxiv. [Link]

  • Monte, I., et al. (2018). OPDA is a precursor of dinor-OPDA and both accumulate after wounding [Figure]. ResearchGate. [Link]

  • Hortidaily. (2018, April 13). Spain: Discovery of a hormone key to the survival of plants. [Link]

  • Nishizato, Y., et al. (2026). Synthetic plan for dn-iso-OPDA (5) and its potent catabolites (8 and 9) [Figure]. ResearchGate. [Link]

Sources

Foundational

The Metabolic Odyssey of Dinor-12-oxo-phytodienoic Acid in Arabidopsis thaliana: A Technical Guide

This guide provides an in-depth exploration of the metabolic pathway of dinor-12-oxo-phytodienoic acid (dn-OPDA) in the model plant Arabidopsis thaliana. Tailored for researchers, scientists, and drug development profess...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth exploration of the metabolic pathway of dinor-12-oxo-phytodienoic acid (dn-OPDA) in the model plant Arabidopsis thaliana. Tailored for researchers, scientists, and drug development professionals, this document delves into the biosynthesis, degradation, and biological significance of this 16-carbon oxylipin, offering both foundational knowledge and detailed experimental protocols.

Introduction: The Significance of Dinor-12-oxo-phytodienoic Acid

Dinor-12-oxo-phytodienoic acid (dn-OPDA) is a less-studied yet crucial member of the jasmonate family of phytohormones.[1] As a 16-carbon homolog of the more widely known 12-oxo-phytodienoic acid (OPDA), dn-OPDA plays a significant role in plant defense, development, and stress responses.[2][3] Its metabolic pathway, from synthesis to degradation, represents a finely tuned regulatory network that influences the plant's ability to adapt to its environment. Understanding this pathway is paramount for developing novel strategies in crop protection and for potential applications in pharmacology, given the diverse biological activities of oxylipins.

Part 1: The Biosynthetic Pathway of dn-OPDA

The synthesis of dn-OPDA in Arabidopsis originates from the hexadecatrienoic acid (16:3) found in plastidial membranes and proceeds through a series of enzymatic steps analogous to the octadecanoid pathway for OPDA biosynthesis.[2][4] The absence of dn-OPDA in the fad5 mutant, which is deficient in 16:3 synthesis, provides strong evidence that this fatty acid is the direct precursor.[2]

Key Biosynthetic Enzymes and Their Roles
  • 13-Lipoxygenase (13-LOX): The pathway is initiated by the dioxygenation of 16:3 by 13-LOX, which introduces a hydroperoxy group.[4]

  • Allene Oxide Synthase (AOS): The resulting hydroperoxide is then rapidly converted to an unstable allene oxide by AOS.[4]

  • Allene Oxide Cyclase (AOC): Finally, AOC catalyzes the cyclization of the allene oxide to form the stable cyclopentenone structure of dn-OPDA.[4]

This biosynthetic cascade occurs within the chloroplasts, highlighting the importance of this organelle in phytohormone production.

dnOPDA_Biosynthesis cluster_chloroplast Chloroplast C16_3 Hexadecatrienoic Acid (16:3) HPHTA 11(S)-Hydroperoxy- hexadecatrienoic Acid C16_3->HPHTA 13-LOX Allene_Oxide 10,11-Epoxy- hexadecatrienoic Acid HPHTA->Allene_Oxide AOS dnOPDA Dinor-12-oxo- Phytodienoic Acid (dn-OPDA) Allene_Oxide->dnOPDA AOC dnOPDA_Metabolism cluster_cytosol Cytosol cluster_peroxisome Peroxisome cluster_vacuole Vacuole dnOPDA_cyto dn-OPDA dnOPDA_pero dn-OPDA dnOPDA_cyto->dnOPDA_pero CTS/PXA1 Transporter dnOPDA_GSH_vac dn-OPDA-GSH dnOPDA_cyto->dnOPDA_GSH_vac GSTs (Conjugation & Transport) Reduced_dnOPDA Reduced dn-OPDA Intermediate dnOPDA_pero->Reduced_dnOPDA OPR3 JA Jasmonic Acid (JA) Reduced_dnOPDA->JA 2x β-Oxidation

Caption: Major metabolic fates of dn-OPDA in an Arabidopsis cell.

Esterification into Galactolipids

A significant portion of dn-OPDA in Arabidopsis is found esterified to monogalactosyl diacylglycerol (MGDG), forming complex lipids known as arabidopsides. [3]This esterification can occur rapidly upon tissue damage and may serve as a storage form or have distinct signaling properties. [3]

Conjugation with Glutathione

Like its C18 counterpart OPDA, dn-OPDA possesses a reactive α,β-unsaturated carbonyl group, making it a substrate for conjugation with cellular nucleophiles such as glutathione (GSH). This reaction, likely catalyzed by glutathione S-transferases (GSTs), is a detoxification mechanism and may facilitate the transport and sequestration of dn-OPDA into the vacuole. [5]

Part 3: Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the metabolic pathway of dn-OPDA.

Protocol 1: Extraction and Quantification of dn-OPDA by LC-MS/MS

This protocol outlines the extraction and analysis of dn-OPDA from Arabidopsis leaf tissue.

Materials:

  • Arabidopsis thaliana leaf tissue

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent: 80% methanol with 0.1% formic acid

  • Internal standard (e.g., d5-dn-OPDA)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system

Procedure:

  • Sample Collection and Freezing: Harvest approximately 100 mg of Arabidopsis leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grinding: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction: Transfer the powdered tissue to a microcentrifuge tube and add 1 mL of ice-cold extraction solvent containing the internal standard. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.

  • Solid-Phase Extraction (SPE):

    • Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with 1 mL of water.

    • Elute the oxylipins with 1 mL of methanol.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas and reconstitute the sample in 100 µL of 50% methanol for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the sample into an LC-MS/MS system equipped with a C18 column. Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) for separation. Monitor the specific parent and daughter ion transitions for dn-OPDA and the internal standard.

Protocol 2: In Vitro Enzymatic Synthesis of dn-OPDA

This protocol describes the synthesis of dn-OPDA from 16:3 using a flaxseed acetone powder extract, which contains the necessary lipoxygenase, allene oxide synthase, and allene oxide cyclase activities. [1][2][6] Materials:

  • Flaxseed acetone powder

  • 0.1 M Sodium phosphate buffer (pH 6.3)

  • Hexadecatrienoic acid (16:3)

  • Ethanol

  • Centrifuge

Procedure:

  • Enzyme Extract Preparation: Prepare an enzyme extract by incubating 1 g of flaxseed acetone powder with 10 mL of 0.1 M sodium phosphate buffer (pH 6.3) at 4°C for 30 minutes with gentle stirring. [2]2. Centrifugation: Remove insoluble material by centrifuging the mixture at 10,000 x g for 15 minutes at 4°C. The supernatant contains the active enzymes. [2]3. Substrate Preparation: Dissolve 1.8 mg of 16:3 in 0.4 mL of ethanol. [2]4. Enzymatic Reaction: Add the 16:3 solution to 40 mL of 50 mM sodium phosphate buffer (pH 7.0). Initiate the reaction by adding the flaxseed enzyme extract. Incubate at room temperature for 30 minutes with gentle agitation. [2]5. Extraction: Acidify the reaction mixture to pH 3.0 with HCl and extract the dn-OPDA with an equal volume of diethyl ether.

  • Purification: The extracted dn-OPDA can be further purified by high-performance liquid chromatography (HPLC).

Protocol 3: 13-Lipoxygenase Activity Assay

This spectrophotometric assay measures the activity of 13-LOX by monitoring the formation of conjugated dienes from 16:3, which absorb light at 234 nm. [7][8] Materials:

  • Enzyme extract containing 13-LOX

  • 0.1 M Sodium phosphate buffer (pH 7.0)

  • Hexadecatrienoic acid (16:3) substrate solution (e.g., 0.3 mM in buffer)

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing 0.1 M sodium phosphate buffer (pH 7.0) and the 16:3 substrate solution. [9]2. Enzyme Addition: Initiate the reaction by adding the enzyme extract to the cuvette.

  • Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 234 nm for a set period (e.g., 1-5 minutes) at a constant temperature (e.g., 25°C).

  • Calculation of Activity: Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient for the conjugated diene product.

Part 4: Data Presentation

Quantitative data on the levels of dn-OPDA and its metabolites provide valuable insights into its physiological roles. The following table summarizes representative data on dn-OPDA levels in Arabidopsis.

Tissue/Conditiondn-OPDA Level (pmol/mg dry weight)Reference
Unwounded Leaves< 25[3]
Mechanically Wounded Leaves (15 min)Significantly increased (e.g., >200-fold for OPDA-dnOPDA MGDG)[3]
pxa1-1 mutant developing seeds (15 DAF)Increased compared to wild-type[10]

Part 5: Signaling and Future Directions

While dn-OPDA is a precursor to JA, it, along with OPDA, is also recognized as a signaling molecule in its own right, capable of regulating gene expression independently of JA. [4]The metabolic fate of dn-OPDA is therefore a critical determinant of the downstream physiological responses.

Future research should focus on:

  • Identifying specific enzymes involved in the further catabolism and conjugation of dn-OPDA.

  • Elucidating the specific signaling pathways activated by dn-OPDA and its metabolites.

  • Investigating the biological roles of dn-OPDA-containing galactolipids.

  • Exploring the potential for manipulating the dn-OPDA metabolic pathway to enhance crop resilience and for therapeutic applications.

By continuing to unravel the complexities of the dn-OPDA metabolic network, we can gain a deeper understanding of plant signaling and unlock new avenues for scientific innovation.

References

  • Weber, H., Vick, B. A., & Farmer, E. E. (1997). Dinor-oxo-phytodienoic acid: a new hexadecanoid signal in the jasmonate family. Proceedings of the National Academy of Sciences, 94(19), 10473–10478. [Link]

  • Kajiwara, A., Abe, T., Hashimoto, T., Matsuura, H., & Takahashi, K. (2012). Efficient Synthesis of (+)-cis-12-oxo-phytodienoic Acid by an in Vitro Enzymatic Reaction. Bioscience, Biotechnology, and Biochemistry, 76(12), 2325–2328. [Link]

  • Kourtchenko, O., Andersson, M. X., Hamberg, M., Brunnström, Å., Göbel, C., McPhail, K. L., ... & Ellerström, M. (2007). Oxo-phytodienoic acid-containing galactolipids in Arabidopsis: jasmonate signaling dependence. Plant physiology, 145(4), 1658–1669. [Link]

  • Dave, A., Hernandez, M. L., Rinaldi, M. A., Theodoulou, F. L., & Graham, I. A. (2011). 12-Oxo-Phytodienoic Acid Accumulation during Seed Development Represses Seed Germination in Arabidopsis. The Plant Cell, 23(2), 583–599. [Link]

  • Kajiwara, A., Abe, T., Hashimoto, T., Matsuura, H., & Takahashi, K. (2012). Efficient Synthesis of (+)-cis-12-Oxo-phytodienoic Acid by an in Vitro Enzymatic Reaction. Bioscience, Biotechnology, and Biochemistry, 76(12), 2325–2328. [Link]

  • Liu, X., & Park, S. W. (2021). 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses?. Frontiers in plant science, 12, 691764. [Link]

  • Osipova, E. V., Grechkin, A. N., & Hamberg, M. (2010). Hexadecanoid pathway in plants: Lipoxygenase dioxygenation of (7Z,10Z,13Z)-hexadecatrienoic acid. Biochemistry (Moscow), 75(6), 708–716. [Link]

  • Mueller, S., Hilbert, B., Dueckershoff, K., Roitsch, T., Krischke, M., Hause, B., & Berger, S. (2008). The In Vitro Interaction of 12-Oxophytodienoic Acid and Related Conjugated Carbonyl Compounds with Thiol Antioxidants. ChemBioChem, 9(18), 3064–3072. [Link]

  • Floková, K., Feussner, K., Herrfurth, C., Miersch, O., Mik, V., Tarkowská, D., ... & Feussner, I. (2020). Synthetic and analytical routes to the L-amino acid conjugates of cis-OPDA and their identification and quantification. Phytochemistry, 177, 112431. [Link]

  • Monte, I., Franco-Espinosa, A., García-Moyano, A., & Solano, R. (2022). Dinor-12-oxo-phytodienoic acid conjugation with amino acids inhibits its phytohormone bioactivity in Marchantia polymorpha. Plant Physiology, 188(2), 1039–1055. [Link]

  • Cheng, H., Song, S., Li, Y., Yuan, Y., & Yang, C. (2017). Quantitative Analysis of the Arabidopsis Leaf Secretory Proteome via TMT-Based Mass Spectrometry. International journal of molecular sciences, 18(11), 2379. [Link]

  • Stork, B. A., Dean, A., & York, B. (2022). Methodology for measuring oxidative capacity of isolated peroxisomes in the Seahorse assay. Journal of Biological Methods, 9(2), e160. [Link]

  • Almeida-Trapp, M., de Souza, G. D., & Hirt, H. (2021). Development, validation, and application of an HPLC-MS/MS method for quantification of oxidized fatty acids in plants. Journal of Chromatography B, 1185, 122998. [Link]

  • Leivar, P., González, V. M., Castel, S., Trelease, R. N., López-Iglesias, C., Arró, M., ... & Campos, N. (2005). Subcellular Localization of Arabidopsis 3-Hydroxy-3-Methylglutaryl-Coenzyme A Reductase. Plant Physiology, 137(1), 57–69. [Link]

  • SunLong Biotech. (n.d.). Plant Lipoxygenase (LOX) Activity Assay Kit. Retrieved from [Link]

  • Horn, T., Schiller, J., & Feussner, I. (2021). Biochemical Characterization of 13-Lipoxygenases of Arabidopsis thaliana. International Journal of Molecular Sciences, 22(19), 10237. [Link]

  • Lazarow, P. B. (1981). Assay of peroxisomal beta-oxidation of fatty acids. Methods in enzymology, 72, 315–319. [Link]

  • Strasser, R., Bondili, J. S., Schoberer, J., Svoboda, B., Liebminger, E., Glössl, J., ... & Mach, L. (2007). Enzymatic properties and subcellular localization of Arabidopsis beta-N-acetylhexosaminidases. Plant physiology, 145(1), 5–18. [Link]

  • Speth, E. B., Im, Y. J., & He, S. Y. (2008). Subcellular Localization and Functional Analysis of the Arabidopsis GTPase RabE. Plant physiology, 147(4), 1622–1634. [Link]

  • Lu, D. P., & Christopher, D. A. (2013). Variation in the Subcellular Localization and Protein Folding Activity among Arabidopsis thaliana Homologs of Protein Disulfide Isomerase. International journal of molecular sciences, 14(10), 20954–20979. [Link]

  • Reddy, J. K. (2021). Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα. International journal of molecular sciences, 22(16), 8969. [Link]

  • Corey, E. J., & Corey, P. F. (2017). Subcellular localization of Arabidopsis arogenate dehydratases suggests novel and non-enzymatic roles. Journal of experimental botany, 68(6), 1359–1369. [Link]

  • Kemp, S., & Huffnagel, I. C. (2018). Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid. Methods in molecular biology (Clifton, N.J.), 1708, 147–158. [Link]

Sources

Exploratory

Precision Tracking of Oxylipin Biosynthesis: A Technical Guide to dinor-OPDA and Isotope-Labeled Quantitation

Executive Summary Oxylipins represent a vast and structurally diverse class of lipid-derived signaling molecules that govern developmental processes and stress responses in biological systems. Among these, the jasmonate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Oxylipins represent a vast and structurally diverse class of lipid-derived signaling molecules that govern developmental processes and stress responses in biological systems. Among these, the jasmonate family and its cyclopentenone precursors—specifically 12-oxo-phytodienoic acid (OPDA) and dinor-12-oxo-phytodienoic acid (dinor-OPDA) —are of critical interest to researchers and drug development professionals due to their potent electrophilic properties and distinct signaling cascades 1.

As the field of lipidomics advances, the accurate quantification of these transient, low-abundance metabolites within complex biological matrices remains a formidable analytical challenge. This whitepaper provides an authoritative, mechanistic breakdown of dinor-OPDA biosynthesis and establishes a self-validating analytical framework utilizing dinor-OPDA-d5 stable isotope tracking for absolute quantitation via UHPLC-MS/MS.

Mechanistic Pathways of Oxylipin Biosynthesis

Oxylipin biosynthesis is initiated by the highly regulated oxygenation of polyunsaturated fatty acids. While the well-documented octadecanoid pathway utilizes α-linolenic acid (18:3) to produce OPDA, the parallel hexadecanoid pathway utilizes hexadecatrienoic acid (16:3) to generate dinor-OPDA 2.

The enzymatic cascade is driven by a specialized suite of plastidial enzymes:

  • Lipoxygenase (LOX): Catalyzes the regio- and stereo-specific dioxygenation of 16:3 to form 11-hydroperoxy-hexadecatrienoic acid (11-HPHT) 3.

  • Allene Oxide Synthase (AOS): A cytochrome P450 (CYP74) variant that dehydrates the hydroperoxide into an unstable allene oxide intermediate 1.

  • Allene Oxide Cyclase (AOC): Directs the stereospecific cyclization of the allene oxide to form the reactive cyclopentenone ring of dinor-OPDA.

Unlike downstream jasmonic acid (JA), the cyclopentenone ring of dinor-OPDA possesses inherent electrophilic activity, allowing it to directly activate or repress gene expression independently of JA signaling networks 4.

Oxylipin_Biosynthesis A Hexadecatrienoic Acid (16:3) B 11-HPHT (Hydroperoxide) A->B Lipoxygenase (LOX) +O2 C Allene Oxide Intermediate B->C Allene Oxide Synthase (AOS) D dinor-OPDA (Cyclopentenone) C->D Allene Oxide Cyclase (AOC) E Peroxisomal β-oxidation D->E Organelle Transport F Jasmonic Acid (JA) E->F Chain Shortening

Fig 1: Enzymatic cascade of dinor-OPDA and jasmonate biosynthesis from 16:3 fatty acids.

The Analytical Imperative: Stable Isotope Tracking

Biological matrices—particularly plant tissues—are laden with complex galactolipids 5, chlorophyll, and phenolics that induce severe ion suppression during electrospray ionization (ESI). To achieve true absolute quantitation, researchers must employ Stable Isotope Dilution Analysis (SIDA) .

By utilizing [²H₅]dinor-12-oxo phytodienoic acid (dinor-OPDA-d5) as an internal standard, the analytical workflow becomes a self-validating system. Because the d5-isotope shares the exact physicochemical properties of endogenous dinor-OPDA but differs by 5 atomic mass units, it co-elutes chromatographically and experiences identical matrix suppression. The ratio of the endogenous analyte to the heavy-labeled standard remains constant, effectively neutralizing extraction variability and MS signal fluctuations 6.

Experimental Protocol: Extraction and LC-MS/MS Profiling

The following methodology outlines a robust, step-by-step UHPLC-MS/MS workflow designed to preserve oxylipin integrity and maximize signal-to-noise ratios.

Step-by-Step Methodology

Step 1: In Situ Metabolic Quenching

  • Action: Immediately upon harvest, submerge tissue samples in liquid nitrogen, followed by lyophilization and pulverization.

  • Causality: Endogenous LOX enzymes are highly reactive. Snap-freezing arrests ex vivo oxidation of fatty acids, preventing the artificial, post-harvest generation of oxylipins that would otherwise skew baseline biological data.

Step 2: Stable Isotope Spiking (Self-Validation Phase)

  • Action: Spike the pulverized, dry sample with a precisely known concentration of a heavy-labeled internal standard solution containing[²H₅]dinor-OPDA 6.

  • Causality: Introducing the standard before solvent extraction ensures that any subsequent analyte loss (via degradation or incomplete partitioning) affects both the endogenous target and the standard equally, validating the final calculated recovery.

Step 3: Biphasic Solvent Extraction

  • Action: Extract the spiked tissue using a solution of 3% Methanol in 1 M Formic Acid (HCOOH).

  • Causality: The highly acidic environment ensures the carboxylic acid moiety of dinor-OPDA remains protonated (uncharged), drastically enhancing its partitioning into the organic phase while simultaneously precipitating large structural proteins.

Step 4: Matrix Deconvolution via Hybrid SPE

  • Action: Pass the reconstituted extract through a hybrid Solid Phase Extraction (SPE) cartridge (e.g., 30 mg BondElut) 6.

  • Causality: This step selectively retains severe ion-suppressing interferents (like pigments and non-oxidized galactolipids) while allowing the targeted cyclopentenones to elute cleanly.

Step 5: UHPLC-MS/MS Acquisition

  • Action: Separate analytes using a reverse-phase amide analytical column (e.g., 2.7 μm, 2.1 mm × 150 mm) coupled to a Triple Quadrupole MS operating in Multiple Reaction Monitoring (MRM) mode.

  • Causality: While some legacy protocols employ positive ionization 6, contemporary high-resolution ESI and DESI methodologies demonstrate that negative electrospray ionization (ESI-) yields vastly superior signal-to-noise ratios and avoids the limited mass resolution seen in positive mode for acidic phytohormones 7.

Isotope_Tracking_Workflow S1 Tissue Quenching (Liquid N2) S2 Spike Heavy Isotope [²H₅]dinor-OPDA S1->S2 Arrests metabolism S3 Biphasic Extraction (MeOH / HCOOH) S2->S3 SIDA Calibration S4 Hybrid SPE Clean-up (Matrix Removal) S3->S4 Removes proteins S5 UHPLC Separation (RP-Amide) S4->S5 Elution S6 ESI-MS/MS (MRM Quantitation) S5->S6 Resolves isobars

Fig 2: Self-validating LC-MS/MS workflow utilizing [²H₅]dinor-OPDA for absolute quantitation.

Quantitative Data and Mass Spectrometry Parameters

To successfully execute the MRM tracking, the mass spectrometer must be tuned to the specific precursor-to-product ion transitions of the oxylipins. The table below summarizes the optimized quantitative parameters required to differentiate endogenous dinor-OPDA from the spiked d5-isotope.

Table 1: UHPLC-MS/MS Multiple Reaction Monitoring (MRM) Parameters for Oxylipin Profiling

AnalytePrecursor Ion [M-H]⁻ (m/z)Product Ion (m/z)Collision Energy (eV)Ionization Polarity
dinor-OPDA 263.2151.115Negative (ESI-)
[²H₅]dinor-OPDA (IS) 268.2151.115Negative (ESI-)
OPDA 291.2165.118Negative (ESI-)
Jasmonic Acid (JA) 209.159.014Negative (ESI-)
[²H₅]Jasmonic Acid (IS) 214.162.014Negative (ESI-)

Note: Collision energies are representative and should be optimized based on the specific Triple Quadrupole architecture utilized in the laboratory.

Conclusion

The accurate profiling of the oxylipin metabolome requires a rigorous intersection of biochemistry and analytical chemistry. By understanding the upstream LOX/AOS/AOC enzymatic cascade and implementing a self-validating SIDA methodology using dinor-OPDA-d5, researchers can confidently bypass matrix suppression artifacts. This ensures that the measured electrophilic cyclopentenone concentrations reflect true biological responses rather than ex vivo sample degradation.

References

  • The Oxylipin Pathways: Biochemistry and Function Annual Reviews
  • Determination of endogenous jasmonates, abscisic and salicylic acid Bio-protocol
  • Biosynthetic pathways of various plant oxylipins ResearchG
  • The Alphabet of Galactolipids in Arabidopsis thaliana PMC / NIH
  • Dinor-12-oxo-phytodienoic acid conjugation with amino acids inhibits its phytohormone bioactivity in Marchantia polymorpha PMC / NIH
  • Plant oxylipins: adaptation to environmental stresses and impact on mycotoxin contamin
  • In situ characterisation of phytohormones from wounded Arabidopsis leaves using desorption electrospray ionisation mass spectrometry imaging Analyst (RSC Publishing)

Sources

Protocols & Analytical Methods

Method

Application Note: Isotope-Dilution LC-MS/MS Protocol for the Absolute Quantification of dinor-12-oxo-Phytodienoic Acid (dn-OPDA)

Target Audience: Researchers, analytical chemists, and drug development professionals specializing in plant lipidomics, agricultural biotechnology, and oxylipin signaling. Introduction & Biological Significance In plant...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical chemists, and drug development professionals specializing in plant lipidomics, agricultural biotechnology, and oxylipin signaling.

Introduction & Biological Significance

In plant lipidomics, oxylipins represent a vast family of signaling lipids critical for regulating developmental processes and defense responses against biotic and abiotic stresses[1]. Among these, dinor-12-oxo-phytodienoic acid (dn-OPDA) has emerged as a critical intermediate and independent signaling molecule. Structurally, dn-OPDA is a 16-carbon cyclopentenone synthesized either directly from hexadecatrienoic acid (16:3) via a lipoxygenase (LOX) cascade or through the peroxisomal β -oxidation of 18-carbon OPDA[2].

Accurate quantification of endogenous dn-OPDA is analytically challenging due to its low physiological abundance, rapid metabolic turnover, and the presence of complex, suppression-inducing matrices (e.g., galactolipids and chlorophyll) in plant tissues[1]. To overcome these hurdles, this protocol leverages isotope dilution tandem mass spectrometry (LC-MS/MS) . By utilizing dinor-OPDA-d5 —a synthetic standard containing five deuterium atoms at the 4, 4', 5, 5, and 5 positions[3]—as an internal standard (IS), we create a self-validating analytical system. The deuterated IS perfectly mimics the analyte's extraction recovery and chromatographic retention while providing a distinct mass shift (+5 Da) to correct for matrix-induced ionization variability[3].

Pathway Hex Hexadecatrienoic Acid (16:3) LOX LOX / AOS / AOC Enzymatic Cascade Hex->LOX Oxygenation dnOPDA dinor-OPDA (16-carbon oxylipin) LOX->dnOPDA Cyclization Beta Peroxisomal β-oxidation dnOPDA->Beta Transport via CTS JA Jasmonic Acid (JA) Beta->JA Chain Shortening

Diagram 1: Biosynthetic pathway of dinor-OPDA and its conversion to Jasmonic Acid.

Materials and Reagents

  • Target Analyte: dinor-12-oxo-Phytodienoic Acid (dn-OPDA).

  • Internal Standard: dinor-12-oxo-Phytodienoic Acid-d5 (dn-OPDA-d5), 99% deuterated form, supplied as a 1 mg/mL solution in methanol[3].

  • Solvents (LC-MS Grade): Methanol (MeOH), Acetonitrile (ACN), Isopropanol (IPA), Water (H 2​ O).

  • Additives: Formic Acid (FA) (LC-MS grade).

  • Consumables: Oasis HLB Solid-Phase Extraction (SPE) cartridges (30 mg/1 cc), zirconia beads for tissue disruption.

Experimental Protocol: Sample Preparation

The integrity of oxylipin quantification relies heavily on preventing ex vivo enzymatic generation during sample handling. The following extraction workflow is designed to instantly quench enzymatic activity while selectively enriching the target analytes.

Step-by-Step Methodology
  • Tissue Quenching & Disruption:

    • Harvest ~50 mg of plant tissue and immediately plunge into liquid nitrogen.

    • Causality: Cryogenic freezing instantly halts endogenous lipoxygenase (LOX) and cyclooxygenase-like activities, preventing the artifactual generation of oxylipins caused by mechanical wounding during homogenization[2].

  • Internal Standard Spiking:

    • Add 10 μ L of a 1 μ M dn-OPDA-d5 working solution directly to the frozen tissue.

    • Causality: Spiking the IS before solvent addition ensures that any physical losses during extraction, phase separation, or SPE are mathematically normalized during final data processing.

  • Liquid-Liquid Extraction (LLE):

    • Add 1 mL of pre-chilled (-20°C) extraction buffer (MeOH:H 2​ O:FA, 80:19:1, v/v/v). Homogenize using a bead beater for 2 minutes at 30 Hz.

    • Centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant to a clean tube.

    • Causality: Cold methanol precipitates structural proteins and denatures enzymes, while the acidic environment (1% FA) ensures the carboxylic acid moiety of dn-OPDA remains protonated, increasing its solubility in the organic phase.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Dilute the supernatant with 2 mL of LC-MS grade water to reduce the methanol concentration below 30%.

    • Condition Oasis HLB cartridges with 1 mL MeOH, followed by 1 mL H 2​ O (0.1% FA).

    • Load the diluted sample. Wash with 1 mL of 5% MeOH in H 2​ O to remove highly polar interferents.

    • Elute dn-OPDA and dn-OPDA-d5 with 1 mL of 100% ACN.

    • Causality: SPE removes highly abundant phospholipids, galactolipids, and chlorophylls that would otherwise cause severe ion suppression in the ESI source[4].

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas. Reconstitute in 50 μ L of Initial Mobile Phase (see Section 4).

Workflow Tissue Plant Tissue (Flash Frozen) Spike Spike IS (dn-OPDA-d5) Tissue->Spike Extract LLE Extraction (Cold MeOH) Spike->Extract SPE SPE Cleanup (Oasis HLB) Extract->SPE LCMS LC-MS/MS (ESI- MRM) SPE->LCMS Data Quantification (Area Ratio) LCMS->Data

Diagram 2: Step-by-step sample preparation and LC-MS/MS workflow for oxylipin quantification.

Analytical Methodology (LC-MS/MS)

Liquid Chromatography (UHPLC) Conditions

Separation is achieved using a reverse-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 × 100 mm, 1.7 μ m) maintained at 40°C[4]. The hydrophobic stationary phase provides excellent retention and peak shape for the aliphatic chain of dn-OPDA.

  • Mobile Phase A: Water containing 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 μ L.

Table 1: UHPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve Type
0.08515Initial
1.08515Linear
6.04060Linear
8.0595Linear
10.0595Hold (Column Wash)
10.18515Linear
13.08515Hold (Equilibration)
Mass Spectrometry (MS/MS) Conditions

Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Mode: Electrospray Ionization Negative (ESI-).

  • Causality: The terminal carboxylic acid group of dn-OPDA readily deprotonates to form a stable [M−H]− precursor ion. Negative mode significantly reduces background noise compared to positive mode, as fewer matrix compounds form stable negative ions.

Table 2: MRM Transitions and Collision Parameters

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)DP (V)CE (eV)
dn-OPDA 263.2165.150-60-22
dn-OPDA-d5 (IS) 268.2170.150-60-22

Note: The primary MRM transition for dn-OPDA is m/z 263 165, while the deuterated internal standard yields a corresponding m/z 268 170 transition[5]. Declustering Potential (DP) and Collision Energy (CE) should be fine-tuned based on the specific vendor instrument.

Data Analysis & Quantification Logic

Because dn-OPDA and dn-OPDA-d5 co-elute perfectly, they experience the exact same matrix suppression at the moment of ionization. Quantification is strictly based on the Peak Area Ratio of the endogenous analyte to the internal standard.

  • Calibration Curve: Prepare a 7-point calibration curve of unlabeled dn-OPDA (e.g., 0.1 to 100 ng/mL) spiked with a constant concentration of dn-OPDA-d5.

  • Linear Regression: Plot the Peak Area Ratio ( Areadn−OPDA​/Areadn−OPDA−d5​ ) against the theoretical concentration ratio. Apply a 1/x weighting to ensure accuracy at the lower limit of quantification (LLOQ).

  • Absolute Quantification: Calculate the endogenous concentration in the biological samples using the linear regression equation ( y=mx+c ). Normalize the final calculated mass to the initial tissue fresh weight (e.g., pmol/g FW).

References

  • Laboratory of Chemistry of Natural Molecules, ULiège. "DEFENSE REMODELLING BY ECTOMYCORRHIZAL FUNGI." ORBi. Available at:[Link]

  • Okada, K., et al. (2021). "Deciphering OPDA Signaling Components in the Momilactone-Producing Moss Calohypnum plumiforme." Frontiers in Plant Science. Available at:[Link]

  • Brunoni, F., et al. (2024). "Amide conjugates of the jasmonate precursor cis-(+)-12-oxo-phytodienoic acid regulate its homeostasis during plant stress responses." Plant Physiology, Oxford Academic. Available at:[Link]

Sources

Application

Application Note: Extraction and LC-MS/MS Quantification of dinor-OPDA from Plant Tissues Using a Stable Isotope-Labeled Internal Standard

Target Audience: Analytical Chemists, Plant Biologists, and Drug Development Professionals Matrix: Plant Tissue (e.g., Arabidopsis thaliana, Solanum lycopersicum) Analytes: dinor-12-oxo-Phytodienoic Acid (dinor-OPDA) and...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Plant Biologists, and Drug Development Professionals Matrix: Plant Tissue (e.g., Arabidopsis thaliana, Solanum lycopersicum) Analytes: dinor-12-oxo-Phytodienoic Acid (dinor-OPDA) and dinor-OPDA-d5 (Internal Standard)

Executive Summary & Biological Context

In the study of plant stress responses and oxylipin signaling, precise quantification of jasmonate precursors is critical. While Jasmonic Acid (JA) and its isoleucine conjugate (JA-Ile) are the canonical bioactive hormones, 16-carbon cyclopentenones such as dinor-12-oxo-phytodienoic acid (dinor-OPDA) have emerged as independent, noncanonical bioactive signaling molecules1[1].

Synthesized in the chloroplast from hexadecatrienoic acid (16:3), dinor-OPDA is frequently esterified into complex galactolipids known as Arabidopsides2[2] or transported to the peroxisome for β-oxidation into JA. Because dinor-OPDA exists in transient, low-abundance pools and is highly susceptible to artifactual generation during tissue handling, robust extraction methodologies coupled with Stable Isotope Dilution Analysis (SIDA) using dinor-OPDA-d5 are strictly required for absolute quantification.

Pathway cluster_chloroplast Chloroplast (Plastid) cluster_peroxisome Peroxisome FA Hexadecatrienoic Acid (16:3) HPHT 11-HPHT FA->HPHT 13-LOX dnOPDA dinor-OPDA (16-carbon cyclopentenone) HPHT->dnOPDA AOS / AOC OPR OPR3 (Reductase) dnOPDA->OPR Inter-organelle Transport JA Jasmonic Acid (JA) OPR->JA β-oxidation (3 cycles)

Figure 1: Biosynthetic pathway of dinor-OPDA and its conversion to Jasmonic Acid.

Experimental Causality & Methodological Design

To ensure high-fidelity data, this protocol is built upon three mechanistic pillars:

  • Enzymatic Quenching via Cryogenic Grinding: Plant wounding rapidly activates lipoxygenases (LOX), which can artificially inflate dinor-OPDA levels within seconds. Flash-freezing tissue in liquid nitrogen and utilizing a cryogenic bead-beating system (e.g., TissueLyser) halts all enzymatic activity.

  • Immediate Isotope Spiking: The internal standard, dinor-OPDA-d5, must be spiked directly into the extraction solvent prior to contacting the tissue3[3]. This ensures that any subsequent physical losses (e.g., binding to the pellet) or matrix-induced ion suppression in the MS source affect the endogenous analyte and the deuterated standard equally, maintaining a constant ratio.

  • Biphasic Solvent Selection: A 1:1 mixture of Methanol (MeOH) and Acetonitrile (ACN) is utilized. Methanol efficiently disrupts hydrogen bonds and precipitates proteins, while Acetonitrile precipitates large macromolecules and selectively extracts moderately polar oxylipins without co-extracting excessive amounts of highly non-polar structural lipids that cause column fouling.

Self-Validating Quality Control System

A trustworthy protocol must validate itself during every run. Implement the following QC checks:

  • Matrix Blank: Run the extraction solvent through the entire protocol without plant tissue. Pass criteria: dinor-OPDA peak area < 1% of the lowest calibration standard.

  • Isotope Fidelity Check: Inject the dinor-OPDA-d5 standard alone. Pass criteria: The M+0 transition (unlabeled dinor-OPDA) must be below the limit of detection to prevent artificial inflation of endogenous measurements.

  • Spike-Recovery QC: Spike a known concentration of unlabeled dinor-OPDA into a wild-type matrix alongside the d5-IS. Pass criteria: Calculated concentration must be within ±15% of the theoretical spiked amount, proving the d5-IS accurately corrects for matrix suppression.

Step-by-Step Extraction Protocol

Materials Required
  • Extraction Solvent: Ice-cold Methanol:Acetonitrile (1:1, v/v) containing 0.1% Formic Acid.

  • Internal Standard: dinor-OPDA-d5 (Prepare a 1 µM working stock in Methanol).

  • Equipment: TissueLyser (or equivalent bead beater), vacuum centrifuge (SpeedVac), refrigerated centrifuge.

Workflow
  • Tissue Harvesting: Rapidly harvest 50–100 mg of fresh plant tissue and immediately submerge in liquid nitrogen. Store at -80°C until processing.

  • IS Spiking: Prepare the extraction solvent by adding 50 µL of the 1 µM dinor-OPDA-d5 working stock per 1 mL of solvent (final spike: 50 pmol per sample).

  • Homogenization: Add a 3 mm stainless steel bead and 600 µL of the spiked extraction solvent to the frozen tissue. Homogenize using a TissueLyser at 15 Hz for 5 minutes3[3].

  • First Extraction: Centrifuge the homogenate at 16,000 × g for 5 minutes at 4°C. Transfer the supernatant to a new 2 mL microcentrifuge tube.

  • Re-Extraction: Add an additional 600 µL of unspiked ice-cold 1:1 MeOH:ACN to the pellet. Vortex for 30 seconds, centrifuge again at 16,000 × g for 5 minutes at 4°C, and pool this supernatant with the first.

  • Concentration: Dry the pooled supernatants completely in a vacuum centrifuge at room temperature.

  • Reconstitution: Resuspend the dried extract in 100 µL of 30% Methanol in Water (v/v). Vortex thoroughly, centrifuge at 16,000 × g for 5 minutes to pellet any insoluble particulates, and transfer the clear supernatant to an LC-MS vial.

Workflow Step1 1. Tissue Harvest Flash freeze in liquid N2 Step2 2. IS Spiking Add 1:1 MeOH:ACN + dinor-OPDA-d5 Step1->Step2 Step3 3. Homogenization TissueLyser (15 Hz, 5 min) Step2->Step3 Step4 4. Centrifugation 16,000 x g, 4°C, 5 min Step3->Step4 Step5 5. Re-extraction Repeat with MeOH:ACN, pool supernatants Step4->Step5 Step6 6. Concentration Dry in vacuum centrifuge Step5->Step6 Step7 7. LC-MS/MS Analysis Targeted MRM (ESI-) Step6->Step7

Figure 2: Step-by-step workflow for the extraction and quantification of dinor-OPDA.

LC-MS/MS Analytical Parameters

Analysis is performed on a triple quadrupole mass spectrometer (e.g., SCIEX QTRAP or Waters Xevo) coupled to a UHPLC system. Electrospray Ionization (ESI) is operated in negative mode, as cyclopentenones readily form[M-H]⁻ ions.

Table 1: Optimized MRM Transitions
AnalytePrecursor Ion [M-H]⁻ (m/z)Product Ion (m/z)Dwell Time (ms)Declustering Potential (V)Collision Energy (V)
dinor-OPDA 263.2165.150-60-24
dinor-OPDA-d5 268.2170.150-60-24

(Note: Collision energies and declustering potentials are representative and must be optimized for the specific mass spectrometer utilized).

Table 2: UHPLC Gradient Conditions

Column: C18 Reverse Phase (e.g., ZORBAX Eclipse XDB-C18, 1.8 µm, 2.1 × 50 mm) Mobile Phase A: Water + 0.1% Formic Acid Mobile Phase B: Acetonitrile + 0.1% Formic Acid Flow Rate: 0.4 mL/min

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
6.0595
7.5595
7.6955
10.0955

References

  • Title: Overlapping Local and Systemic Defense Induced by an Oomycete Fatty Acid MAMP and Brown Seaweed Extract in Tomato Source: APS Journals / Molecular Plant-Microbe Interactions URL
  • Title: Downstream metabolites of (+)
  • Title: The Alphabet of Galactolipids in Arabidopsis thaliana Source: Frontiers in Plant Science URL

Sources

Method

Advanced Profiling of Jasmonates: Utilizing dinor-12-oxo Phytodienoic Acid-d5 as an Internal Standard in LC-MS/MS

Target Audience: Analytical Chemists, Plant Biologists, and Drug Development Professionals Application: Phytohormone Quantification, Stress Signaling Analysis, and Isotope Dilution Mass Spectrometry (IDMS) Biological Con...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Plant Biologists, and Drug Development Professionals Application: Phytohormone Quantification, Stress Signaling Analysis, and Isotope Dilution Mass Spectrometry (IDMS)

Biological Context & The Role of dinor-OPDA

In both vascular and non-vascular plants, the jasmonate biochemical pathway is the primary regulatory mechanism for defense against herbivory, mechanotransduction, and environmental stress[1]. While jasmonic acid (JA) and its bioactive isoleucine conjugate (JA-Ile) are the most widely studied end-products, their precursors possess independent, potent signaling capabilities[2].

dinor-12-oxo Phytodienoic Acid (dinor-OPDA) is a critical 16-carbon intermediate synthesized from hexadecatrienoic acid (16:3)[1]. Beyond its role as a stepping stone to JA, dinor-OPDA is actively incorporated into complex plant lipids (such as galactolipids and arabidopsides) and acts as a direct ligand for specific receptor complexes in basal plant lineages[1][2]. Accurate quantification of this transient molecule is essential for mapping stress-response kinetics.

Biosynthesis Hex Hexadecatrienoic Acid (16:3) dnOPDA dinor-OPDA (Intermediate/Signal) Hex->dnOPDA LOX / AOS / AOC OPC6 OPC-6 (Peroxisome) dnOPDA->OPC6 Reductase JA Jasmonic Acid (JA) OPC6->JA β-oxidation

Caption: Jasmonate biosynthesis pathway highlighting dinor-OPDA as a key intermediate.

Rationale for Isotope Dilution: The Causality of dinor-OPDA-d5

Quantifying endogenous phytohormones presents two massive analytical challenges: trace physiological abundance (often in the low pmol/g range) and severe matrix effects caused by the co-extraction of plant secondary metabolites (phenolics, pigments, and complex lipids)[3].

To establish a self-validating, highly trustworthy assay, we employ Isotope Dilution Mass Spectrometry (IDMS) . By utilizing dinor-OPDA-d5 —a synthetic analog containing five deuterium atoms at the 4, 4', 5, 5, and 5 positions[1]—we achieve absolute quantification.

Why this specific internal standard?
  • Identical Physicochemical Behavior: Because the deuterium substitutions do not alter the molecule's polarity or pKa, dinor-OPDA-d5 co-elutes exactly with endogenous dinor-OPDA during Liquid Chromatography (LC). Consequently, both molecules experience the exact same ionization suppression or enhancement in the Electrospray Ionization (ESI) source.

  • Sufficient Mass Shift (+5 Da): Endogenous dinor-OPDA has a molecular weight of 264.4 g/mol , while the d5-isotopologue is 269.4 g/mol [4]. In mass spectrometry, the natural isotopic envelope (M+1, M+2, M+3) of a highly abundant endogenous compound can bleed into the internal standard channel if the mass difference is too small. The +5 Da shift completely isolates the internal standard signal from endogenous isotopic interference, preventing skewed quantitative ratios.

Experimental Protocol: A Self-Validating Extraction System

As an application scientist, I emphasize that an internal standard is only effective if introduced at the correct procedural moment. The following protocol is designed to ensure that any loss of analyte during extraction, purification, or ionization is perfectly mirrored—and thus mathematically canceled out—by the internal standard.

Protocol Tissue 1. Cryogenic Lysis (Flash-frozen tissue) Spike 2. IS Spiking (Add dinor-OPDA-d5) Tissue->Spike Extract 3. Acidic Extraction (MeOH/H2O/Formic Acid) Spike->Extract Prevents uncorrected loss SPE 4. SPE Purification (Oasis HLB) Extract->SPE Removes matrix proteins LCMS 5. LC-MS/MS (ESI Negative MRM) SPE->LCMS Concentrates analytes Quant 6. Absolute Quantification (Isotope Dilution) LCMS->Quant Ratio: Light/Heavy

Caption: Self-validating sample preparation and LC-MS/MS workflow utilizing dinor-OPDA-d5.

Step-by-Step Methodology

Step 1: Cryogenic Lysis & IS Spiking

  • Pulverize 50 mg of flash-frozen plant tissue (e.g., Arabidopsis thaliana) into a fine powder using a liquid nitrogen-chilled mortar or bead beater.

  • Crucial Causality: Immediately spike 10 µL of a 1 µM dinor-OPDA-d5 working solution directly into the frozen powder before adding any solvent. Spiking into the frozen matrix ensures the IS undergoes the exact same enzymatic quenching and solvent extraction dynamics as the endogenous compound.

Step 2: Acidic Solvent Extraction

  • Add 1 mL of ice-cold extraction buffer (Methanol:Water:Formic Acid, 70:29.9:0.1, v/v/v).

  • Crucial Causality: Formic acid (0.1%) forces the carboxylic acid moiety of dinor-OPDA into its protonated, uncharged state. This prevents the molecule from partitioning into the aqueous debris and maximizes its solubility in the methanolic phase.

  • Vortex for 10 minutes at 4°C, then centrifuge at 14,000 x g for 15 minutes to pellet cellular debris. Transfer the supernatant to a clean tube.

Step 3: Solid Phase Extraction (SPE) Purification

  • Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL Methanol, followed by 1 mL 0.1% Formic Acid in water.

  • Load the sample supernatant. Wash with 1 mL of 5% Methanol in water to elute highly polar matrix interferents.

  • Elute the jasmonates with 1 mL of 100% Methanol. Evaporate the eluate to dryness under a gentle stream of nitrogen gas at room temperature, and reconstitute in 100 µL of the initial LC mobile phase.

LC-MS/MS Parameters & Data Acquisition

Phytohormones containing carboxylic acid groups readily lose a proton to form [M-H]⁻ ions. Therefore, Negative Electrospray Ionization (ESI-) is utilized. ESI- provides superior signal-to-noise ratios compared to positive mode by remaining blind to highly abundant, basic plant alkaloids that would otherwise crowd the detector[4].

Table 1: Optimized LC-MS/MS MRM Parameters
AnalytePrecursor Ion [M-H]⁻ (m/z)Product Ion (m/z)Collision Energy (eV)Declustering Potential (V)
dinor-OPDA (Endogenous)263.2165.1-22-60
dinor-OPDA-d5 (Internal Standard)268.2170.1-22-60
Jasmonic Acid (Reference)209.159.0-24-50

Note: The -22 eV collision energy is specifically optimized to fragment the cyclopentenone ring of dinor-OPDA, yielding the highly stable m/z 165.1 product ion (and 170.1 for the deuterated standard).

Self-Validation & Quality Control Metrics

To ensure the trustworthiness of the generated data, every analytical batch must include the following self-validating system checks. The internal standard effectively corrects for variations, but monitoring these metrics ensures the assay remains within physical limits.

Table 2: Method Validation & Quality Control Metrics
ParameterAcceptance CriteriaTypical ResultCausality / Corrective Action
Unspiked Matrix Blank No peak at m/z 268.2< 1% of IS signalVerifies absence of endogenous isobaric interferences in the IS channel.
Absolute Recovery 70% - 120%85%Calculated by comparing pre-extraction IS spike vs. post-extraction IS spike. If <50%, optimize SPE wash steps.
Matrix Effect ± 20%-12% (Suppression)IS co-elution fully compensates for this suppression, yielding accurate final data.
Linearity (R²) > 0.9900.998Ensures accurate quantification across both basal and highly stressed physiological states.

References

The following authoritative sources and product specifications ground the methodologies and biological pathways described in this application note:

  • Source: caymanchem.
  • Source: researchgate.
  • Amide conjugates of the jasmonate precursor cis-(+)
  • dinor-12-oxo Phytodienoic Acid-d5 | Cayman Chemical | Biomol.

Sources

Application

High-Efficiency Solid Phase Extraction (SPE) Protocol for dinor-12-oxo Phytodienoic Acid-d5 (dinor-OPDA-d5) in Complex Plant Matrices

Introduction & Biological Context In the study of plant lipid signaling and stress responses, accurate quantification of oxylipins is paramount. dinor-12-oxo Phytodienoic Acid (dinor-OPDA) is a critical intermediate in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Context

In the study of plant lipid signaling and stress responses, accurate quantification of oxylipins is paramount. dinor-12-oxo Phytodienoic Acid (dinor-OPDA) is a critical intermediate in the jasmonate biosynthesis pathway. Synthesized in the chloroplast from hexadecatrienoic acid (16:3), dinor-OPDA is subsequently transported to the peroxisome where it undergoes reduction and β-oxidation to form jasmonic acid (JA)[1][2]. Beyond its role as a JA precursor, dinor-OPDA is incorporated into galactolipids (arabidopsides) and possesses independent signaling functions related to mechanotransduction, senescence, and defense against herbivory[2][3].

Because endogenous oxylipins are present in trace amounts within highly complex plant matrices (which are rich in interfering pigments, structural lipids, and secondary metabolites), direct LC-MS/MS analysis often suffers from severe ion suppression. To counteract this, dinor-12-oxo Phytodienoic Acid-d5 (dinor-OPDA-d5) is employed as an isotopically labeled internal standard (IS)[2][4]. By spiking this deuterated standard into the sample prior to extraction, researchers can perfectly correct for matrix effects and analyte losses during sample preparation[5][6].

jasmonate_pathway A Hexadecatrienoic Acid (16:3) B 13-Lipoxygenase (13-LOX) & Allene Oxide Synthase A->B Chloroplast C dinor-12-oxo Phytodienoic Acid (dinor-OPDA) B->C Cyclization D Peroxisomal Transport & OPR3 Reduction C->D Organelle Crosstalk E Jasmonic Acid (JA) D->E β-oxidation

Biosynthetic pathway of dinor-OPDA and its conversion to Jasmonic Acid.

Physicochemical Properties of dinor-OPDA-d5

Understanding the chemical nature of the analyte is the foundation of any robust extraction protocol. dinor-OPDA-d5 contains a lipophilic pentenyl chain and a polar carboxylic acid moiety, making it an amphiphilic molecule with a pKa of approximately 4.5.

Table 1: Chemical Properties of dinor-OPDA-d5 [1][2]

PropertyValueRationale for Protocol Design
Molecular Formula C₁₆H₁₉D₅O₃The 5 deuterium atoms provide a +5 Da mass shift, ensuring no isotopic overlap with endogenous dinor-OPDA during MRM detection.
Formula Weight 269.4 g/mol Determines the precursor ion m/z 268.4 [M-H]⁻ in negative electrospray ionization (ESI-).
Solubility Ethanol (300 mg/ml), DMF (25 mg/ml)Stock solutions must be prepared in high-percentage organic solvents to prevent precipitation.
Functional Groups Carboxylic acid, CyclopentenoneRequires acidic conditions during SPE loading to neutralize the carboxylate, ensuring retention on hydrophobic sorbents.

Rationale for Solid Phase Extraction (SPE) Design

As a Senior Application Scientist, I cannot overstate the importance of matching the sorbent chemistry to the analyte's pKa and the matrix's polarity.

For oxylipins like dinor-OPDA, Hydrophilic-Lipophilic Balance (HLB) polymeric sorbents (e.g., Oasis HLB, 30 mg) are vastly superior to traditional silica-based C18 resins[5][7].

  • Causality of Sorbent Choice: Polymeric resins resist drying out and provide dual retention mechanisms. The lipophilic divinylbenzene retains the hydrocarbon tail of dinor-OPDA, while the hydrophilic N-vinylpyrrolidone interacts with the cyclopentenone ring.

  • Causality of pH Adjustment: By acidifying the loading solvent to pH ~2.6–3.0 using formic acid, the carboxylic acid of dinor-OPDA is protonated (neutralized). This shifts the molecule into a highly hydrophobic state, preventing "breakthrough" (premature elution) during the loading and washing steps[5][6].

  • Causality of Organic Dilution: Plant tissues are often extracted in 50–100% methanol to precipitate proteins and solubilize lipids. However, loading >15% methanol onto an SPE cartridge will cause the analyte to elute immediately. The extract must be diluted with acidified water prior to loading[5].

Step-by-Step SPE Methodology

Reagents & Materials
  • Internal Standard: dinor-OPDA-d5 (1 µg/mL working solution in methanol)[2][8].

  • Extraction Solvent: 10% aqueous Methanol containing 0.1% Formic Acid (v/v)[5].

  • SPE Cartridges: Polymeric Mixed-Mode or HLB cartridges (30 mg, 1 cc)[7].

  • Wash Solvent: 5% Methanol in Water containing 0.1% Formic Acid.

  • Elution Solvent: 80% Acetonitrile (or Methanol) containing 1% Formic Acid[7].

Protocol Workflow

Step 1: Tissue Homogenization & IS Spiking

  • Weigh 20–50 mg of flash-frozen plant tissue (e.g., Arabidopsis thaliana leaves) into a 2.0 mL bead-beating tube[9].

  • Critical Step: Immediately add 10 µL of the dinor-OPDA-d5 working solution (10 ng total IS) directly to the frozen tissue. Adding the IS before the solvent ensures it integrates into the matrix, perfectly mimicking the extraction efficiency of the endogenous analyte.

  • Add 500 µL of cold Extraction Solvent (10% aq. MeOH + 0.1% FA)[5][6].

  • Homogenize using a bead mill (e.g., 6.5 m/s for 30 seconds)[9].

Step 2: Matrix Precipitation 5. Centrifuge the homogenate at 14,000 × g for 10 minutes at 4°C to pellet cellular debris and precipitated proteins. 6. Transfer the supernatant to a clean glass vial. If the organic content exceeds 15%, dilute the supernatant with 0.1% aqueous formic acid to ensure proper SPE retention.

Step 3: Solid Phase Extraction (SPE) 7. Conditioning: Pass 1.0 mL of 100% Methanol through the HLB cartridge to solvate the polymeric bed. 8. Equilibration: Pass 1.0 mL of Water containing 0.1% Formic Acid through the cartridge. Do not let the sorbent dry completely. 9. Loading: Load the entire tissue extract supernatant onto the cartridge at a slow flow rate (approx. 1 drop per second). The acidic conditions force dinor-OPDA-d5 to bind tightly to the sorbent. 10. Washing: Wash the cartridge with 1.0 mL of 5% Methanol + 0.1% Formic Acid. This removes highly polar interferences (salts, sugars, small organic acids) while leaving the oxylipins bound. 11. Elution: Elute the target analytes into a clean glass collection vial using 1.0 mL of 80% Acetonitrile containing 1% Formic Acid[7].

Step 4: Concentration & Reconstitution 12. Evaporate the eluate to dryness under a gentle stream of ultra-pure Nitrogen gas at room temperature. Avoid high heat, as oxylipins can degrade. 13. Reconstitute the dried residue in 50 µL of the initial LC-MS/MS mobile phase (e.g., 15% Acetonitrile in Water). Vortex and sonicate briefly, then transfer to an autosampler vial.

spe_protocol N1 1. Homogenization (Liquid N2) N2 2. Spiking IS (dinor-OPDA-d5) N1->N2 N3 3. Acidic Extraction (10% MeOH + 0.1% FA) N2->N3 N4 4. Centrifugation (14,000 x g) N3->N4 N5 5. SPE Conditioning (MeOH -> H2O/FA) N4->N5 N6 6. Sample Loading (Analyte Binds) N5->N6 N7 7. Washing (5% MeOH/FA) N6->N7 N8 8. Elution (80% ACN/FA) N7->N8 N9 9. LC-MS/MS (MRM Detection) N8->N9

Step-by-step workflow for the extraction and purification of dinor-OPDA.

Quantitative Analysis & LC-MS/MS Parameters

Following SPE purification, the samples are subjected to Ultra-High-Performance Liquid Chromatography coupled to tandem Mass Spectrometry (UHPLC-MS/MS). The use of dinor-OPDA-d5 allows for precise absolute quantification by plotting the peak area ratio (Endogenous / IS) against a calibration curve.

Table 2: Typical SPE Recovery & Matrix Effect Data (Derived from optimized oxylipin workflows)[5]

Parameter10% MeOH Extraction50% MeOH ExtractionRationale
Process Efficiency (PE) ~82%~62%Lower organic content during extraction prevents co-extraction of highly lipophilic matrix components that clog the SPE sorbent.
Matrix Effect (ME) Minimal (<10% suppression)High (>30% suppression)SPE effectively removes salts and polar pigments when loaded at low organic strength.
Absolute Recovery (RE) >90%~75%Acidification (pH 2.6) ensures complete retention of the protonated carboxylic acid on the HLB resin.

Table 3: Optimized MRM Transitions for ESI- (Negative Mode) [7]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
dinor-OPDA 263.2165.116Endogenous Quantification
dinor-OPDA-d5 268.2170.116Internal Standard (IS)

Note: The primary fragmentation pathway for dinor-OPDA involves the cleavage of the cyclopentenone ring, yielding a highly stable fragment at m/z 165 (or m/z 170 for the d5 isotopologue).

References

  • Cayman Chemical. dinor-12-oxo Phytodienoic Acid-d5 Product Information. Biomol.com. 1

  • Cayman Chemical. dinor-12-oxo Phytodienoic Acid-d5 Technical Data Sheet. Caymanchem.com. 2

  • Labscoop. dinor-12-oxo-Phytodienoic-Acid-d5, 50µG. Labscoop.com. 4

  • Bertin Bioreagent. dinor-12-oxo Phytodienoic Acid-d5 Applications. Bertin-bioreagent.com. 8

  • Floková, K., et al. Synthetic and analytical routes to the L-amino acid conjugates of cis-OPDA and their identification and quantification in plants. ChemRxiv. 5

  • Floková, K., et al. Synthetic and analytical routes to the L-amino acid conjugates of cis-OPDA and their identification and quantification. IRIS (University of Verona). 6

  • Jikumaru, Y., et al. Profiling of Jasmonic Acid-Related Metabolites and Hormones in Wounded Leaves. ResearchGate. 7

  • Buseman, S.M., et al. The Alphabet of Galactolipids in Arabidopsis thaliana. PMC (NIH). 3

  • Floková, K., et al. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues. PMC (NIH). 9

Sources

Method

Application Note: Quantitative Profiling of Jasmonate Precursors Using dinor-12-oxo Phytodienoic Acid-d5 (dnOPDA-d5)

Biological Context & The Hexadecanoid Pathway Jasmonates are a critical class of lipid-derived phytohormones (oxylipins) responsible for regulating plant defense mechanisms, senescence, and responses to mechanical woundi...

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Author: BenchChem Technical Support Team. Date: April 2026

Biological Context & The Hexadecanoid Pathway

Jasmonates are a critical class of lipid-derived phytohormones (oxylipins) responsible for regulating plant defense mechanisms, senescence, and responses to mechanical wounding[1]. While jasmonic acid (JA) is the most extensively profiled end-product, its upstream precursors—specifically 12-oxo-phytodienoic acid (OPDA) and its 16-carbon homolog, dinor-OPDA (dnOPDA)—are not merely transient intermediates. They exhibit distinct, COI1-dependent signaling roles and can activate defense gene expression even in the complete absence of JA[2].

Unlike OPDA, which is derived from 18:3 α-linolenic acid via the octadecanoid pathway, dnOPDA is synthesized via the parallel hexadecanoid pathway originating from 16:3 hexadecatrienoic acid[3]. Accurately quantifying dnOPDA is essential for mapping species-specific "oxylipin signatures" during pathogen attack or abiotic stress.

JasmonatePathway FA18 18:3 α-Linolenic Acid OPDA 12-OPDA FA18->OPDA LOX / AOS / AOC FA16 16:3 Hexadecatrienoic Acid dnOPDA dnOPDA (dinor-OPDA) FA16->dnOPDA LOX / AOS / AOC OPC8 OPC-8 OPDA->OPC8 OPR3 OPC6 OPC-6 dnOPDA->OPC6 OPR3 JA Jasmonic Acid (JA) OPC8->JA β-oxidation OPC6->JA β-oxidation

Jasmonate biosynthesis via parallel octadecanoid (OPDA) and hexadecanoid (dnOPDA) pathways.

Rationale for Isotope Dilution Mass Spectrometry (IDMS)

Quantifying endogenous phytohormones in complex plant matrices (e.g., leaf tissue, roots) is notoriously difficult due to severe matrix effects. Co-eluting plant metabolites often cause unpredictable ion suppression or enhancement during Electrospray Ionization (ESI)[4].

To establish a highly accurate and self-validating quantitative system, we employ Isotope Dilution Mass Spectrometry (IDMS) . By spiking samples with (dnOPDA-d5)—a stable isotope-labeled internal standard (IS) containing five deuterium atoms at the 4, 4', 5, 5, and 5 positions[5]—we correct for two major analytical variables:

  • Extraction Recovery : The deuterated IS undergoes the exact same physical partitioning and chemical degradation as the endogenous dnOPDA during sample preparation.

  • Ionization Variance : Because dnOPDA and dnOPDA-d5 are chemically identical aside from isotopic mass, they co-elute chromatographically. They experience the exact same matrix suppression in the ESI source, ensuring the peak area ratio (Light/Heavy) remains perfectly constant regardless of matrix complexity.

Materials and Reagents

Reagent / MaterialSpecification / Purpose
dnOPDA Standard Unlabeled analytical reference standard (Purity ≥98%).
dnOPDA-d5 (IS) Deuterated internal standard (Purity ≥99% deuterated forms)[5].
Extraction Solvent 80% Methanol / 20% LC-MS Grade Water (Pre-chilled to -20°C).
Mobile Phase A LC-MS Grade Water + 0.1% Formic Acid.
Mobile Phase B LC-MS Grade Acetonitrile + 0.1% Formic Acid.
Liquid Nitrogen For immediate flash-freezing of harvested plant tissue.

Experimental Protocol: Calibration and Extraction

Preparation of Stock and Working Solutions

Causality Check: dnOPDA contains a reactive cyclopentenone ring that is susceptible to degradation in aqueous environments over prolonged periods. Therefore, all primary stock solutions must be prepared in 100% LC-MS grade Methanol or Ethanol and stored at -80°C.

  • Prepare a 1 mg/mL primary stock of unlabeled dnOPDA in Methanol.

  • Prepare a 100 µg/mL primary stock of dnOPDA-d5 (IS) in Methanol.

  • Dilute the IS to a Working IS Solution of 500 ng/mL in 80% Methanol.

Preparation of the Calibration Curve

Prepare the calibration curve in the extraction solvent (80% Methanol) to mimic the final sample composition. A constant amount of IS is added to every level.

Standard LeveldnOPDA Conc. (ng/mL)dnOPDA-d5 IS Conc. (ng/mL)System Function
Double Blank 0.00.0Checks for background matrix interference.
Zero Standard 0.050.0Checks for isotopic cross-talk from the IS.
Cal 1 (LLOQ) 1.050.0Defines Lower Limit of Quantitation.
Cal 2 5.050.0Calibration Point.
QC Low 15.050.0Validates accuracy at the low end.
Cal 3 50.050.0Calibration Point.
QC Mid 100.050.0Validates accuracy at the median range.
Cal 4 250.050.0Calibration Point.
Cal 5 500.050.0Calibration Point.
QC High 800.050.0Validates accuracy near the upper limit.
Cal 6 (ULOQ) 1000.050.0Defines Upper Limit of Quantitation.
Plant Tissue Extraction (Spike-In Protocol)

Causality Check: Plant tissues contain highly active lipoxygenases (LOX) and allene oxide synthases (AOS). If cells are disrupted at room temperature, these enzymes will rapidly generate artifactual oxylipins ex vivo, falsely elevating baseline dnOPDA measurements. Flash-freezing and cold solvent extraction instantly denature these enzymes.

  • Harvest & Freeze: Immediately submerge harvested plant tissue in liquid nitrogen.

  • Homogenization: Grind the frozen tissue into a fine powder using a cryogenic bead beater.

  • IS Spiking: Weigh 50 mg of frozen powder into a microcentrifuge tube. Immediately add 10 µL of the Working IS Solution (500 ng/mL) directly to the frozen pellet. Note: Spiking the IS at the very beginning ensures it accounts for all subsequent extraction inefficiencies.

  • Extraction: Add 990 µL of pre-chilled (-20°C) 80% Methanol. Vortex vigorously for 5 minutes at 4°C.

  • Clarification: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to an LC-MS vial for analysis.

Workflow Tissue Plant Tissue (Flash Frozen) Spike Spike IS (dnOPDA-d5) Tissue->Spike Extract Solvent Extraction (MeOH/Water) Spike->Extract Homogenize LCMS LC-MS/MS (MRM Mode) Extract->LCMS Centrifuge Curve Calibration Curve (1/x Weighting) LCMS->Curve Quantify

LC-MS/MS workflow for dnOPDA quantification using dnOPDA-d5 as an internal standard.

LC-MS/MS Methodology

Causality Check: The carboxylic acid moiety of dnOPDA readily deprotonates in slightly acidic to neutral mobile phases, yielding a highly stable [M-H]⁻ precursor ion. Consequently, Negative Electrospray Ionization (ESI-) provides vastly superior signal-to-noise ratios compared to positive ionization[6].

Chromatographic Conditions:

  • Column: C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Gradient: 5% B to 95% B over 8 minutes.

Multiple Reaction Monitoring (MRM) Parameters: (Note: Collision Energies should be optimized on your specific triple quadrupole instrument).

AnalytePrecursor Ion [M-H]⁻ (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
dnOPDA 263.2165.150-22
dnOPDA-d5 (IS) 268.2170.150-22

Data Analysis and System Validation

To ensure the protocol acts as a self-validating system , the following criteria must be met during data analysis:

  • Curve Construction & Weighting: Plot the Peak Area Ratio (dnOPDA / dnOPDA-d5) on the Y-axis against the Concentration Ratio on the X-axis. Apply a 1/x weighting factor to the linear regression.

    • Causality: Mass spectrometry responses exhibit heteroscedasticity (variance increases with concentration). Unweighted regressions over-prioritize high-concentration points, leading to severe inaccuracy at the LLOQ. 1/x weighting normalizes this variance.

  • Carryover Verification: The Double Blank injected immediately after the ULOQ standard must show a dnOPDA peak area <20% of the LLOQ signal.

  • Accuracy & Precision: The back-calculated concentrations of the blind Quality Control (QC Low, Mid, High) samples must fall within ±15% of their nominal values (±20% for the LLOQ).

References

  • Dinor-oxo-phytodienoic acid: A new hexadecanoid signal in the jasmonate family Source: Proceedings of the National Academy of Sciences (PNAS) / NIH URL:[Link]

  • Plant defense in the absence of jasmonic acid: The role of cyclopentenones Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Jasmonic Acid Signaling Pathway in Plants Source: International Journal of Molecular Sciences / NIH URL:[Link]

  • Can plant hormonomics be built on simple analysis? A review Source: Frontiers in Plant Science / NIH URL:[Link]

  • A non-targeted metabolomics analysis identifies wound-induced oxylipins in Physcomitrium patens Source: Frontiers in Plant Science URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low recovery of dinor-12-oxo Phytodienoic Acid-d5 in plant samples

Welcome to the technical support center for the analysis of oxylipins in plant samples. This guide, prepared by a Senior Application Scientist, provides in-depth troubleshooting advice, detailed protocols, and answers to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of oxylipins in plant samples. This guide, prepared by a Senior Application Scientist, provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions concerning the quantification of dinor-12-oxo-phytodienoic acid (dn-oxo-PDA) and its deuterated internal standard, dn-oxo-PDA-d5.

Troubleshooting Guide: Low Recovery of dn-oxo-PDA-d5

This section addresses the common and frustrating issue of low recovery for the deuterated internal standard, dinor-12-oxo-phytodienoic acid-d5 (dn-oxo-PDA-d5). Since the internal standard is added at a known concentration at the beginning of sample preparation, its low recovery is a clear indicator of systemic issues in the analytical workflow.[1] By diagnosing the root cause of dn-oxo-PDA-d5 loss, you can improve the accuracy and reliability of your endogenous dn-oxo-PDA quantification.

Question 1: My dn-oxo-PDA-d5 recovery is consistently low. Where should I start looking for the problem?

Answer: Low recovery of your internal standard (IS) is a critical issue because it directly impacts the accuracy of your target analyte quantification. The fundamental principle of using a stable isotope-labeled IS like dn-oxo-PDA-d5 is that it should behave almost identically to the endogenous analyte throughout extraction, cleanup, and analysis, thus correcting for any sample-specific losses or matrix effects.[2] If the IS recovery itself is low, the correction is unreliable.

To diagnose the problem, you must systematically evaluate every step of your workflow. The loss can occur at three main stages: Sample Extraction , Sample Cleanup (e.g., Solid-Phase Extraction) , or LC-MS/MS Analysis .

Start by running a simplified control experiment: spike the dn-oxo-PDA-d5 into a clean solvent (e.g., your final reconstitution solvent) and inject it directly into the LC-MS/MS. This will confirm that the issue is not with the instrument or the standard itself. If the signal is strong and as expected, the problem lies within your sample preparation protocol.

Question 2: How can I determine if the loss is happening during the initial sample extraction?

Answer: The initial extraction from the complex plant matrix is a common source of analyte loss. Oxylipins like dn-oxo-PDA are often present in low concentrations and can be susceptible to degradation or incomplete extraction.[3][4][5]

Potential Causes & Solutions:

  • In-situ Degradation: Plant tissues contain active enzymes (e.g., lipases, oxidases) that can degrade oxylipins upon cell lysis.

    • Causality: Grinding plant tissue at room temperature or without an appropriate solvent system allows endogenous enzymes to come into contact with their substrates.

    • Solution: Immediately flash-freeze the plant material in liquid nitrogen upon collection and keep it frozen during grinding.[6] Conduct the extraction at low temperatures (e.g., 4°C) and use an extraction solvent containing antioxidants (like butylated hydroxytoluene, BHT) and acid to inhibit enzymatic activity.[7][8]

  • Suboptimal Extraction Solvent: The polarity and composition of your extraction solvent may not be suitable for efficiently extracting dn-oxo-PDA from the plant matrix.

    • Causality: dn-oxo-PDA is a weak acid. Using a neutral or basic solvent can result in poor partitioning from the tissue into the liquid phase.

    • Solution: A common and effective approach is to use a mixture of a polar organic solvent and water, acidified to keep the analyte in its protonated, less polar form.[8] A modified Bieleski solvent (e.g., methanol/isopropanol/acetic acid) or an ethyl acetate extraction at low pH are widely used.[8][9] Ensure vigorous homogenization to achieve complete tissue disruption.

  • Binding to Cellular Debris: The analyte can adsorb to precipitated proteins or other solid components of the plant matrix.

    • Causality: During protein precipitation (a common first step), oxylipins can be co-precipitated if they are non-specifically bound to proteins.[3]

    • Solution: After homogenization, ensure a thorough centrifugation step to pellet all solid material. Collect the supernatant carefully. It can be beneficial to re-extract the pellet with a fresh aliquot of extraction solvent and combine the supernatants to maximize recovery.

Question 3: I suspect the Solid-Phase Extraction (SPE) step is the culprit. How can I troubleshoot my SPE protocol?

Answer: Solid-Phase Extraction (SPE) is a powerful cleanup technique but is also a frequent source of analyte loss if not properly optimized.[5] For acidic compounds like dn-oxo-PDA, reversed-phase (e.g., C18) or polymeric (e.g., Oasis HLB) sorbents are commonly used.[8][10][11]

Troubleshooting the SPE Workflow:

SPE StepPotential ProblemCausality & ExplanationRecommended Solution
Conditioning Incomplete sorbent activation.The stationary phase is not properly wetted, leading to inconsistent interaction with the sample.Sequentially wash the cartridge with a strong organic solvent (e.g., methanol or acetonitrile), followed by an equilibration with the loading buffer (e.g., acidified water).[12] Never let the sorbent bed go dry before loading the sample.
Loading Sample pH is too high; Flow rate is too fast.If the pH is not acidic enough, dn-oxo-PDA will be ionized and will not retain well on the reversed-phase sorbent. A high flow rate reduces the interaction time between the analyte and the sorbent.Adjust the sample extract pH to be ~2 units below the pKa of dn-oxo-PDA (pKa is estimated to be around 4-5). Load the sample slowly, using gravity or a gentle vacuum.
Washing Wash solvent is too strong.A wash solvent with too much organic content can prematurely elute the analyte along with the interferences you are trying to remove.Use a weak wash solvent, typically the same as the loading buffer or with a slightly higher percentage of organic solvent (e.g., 5-10% methanol in acidified water), to remove polar impurities without eluting the analyte.[11]
Elution Elution solvent is too weak or incorrect pH.The solvent is not strong enough to disrupt the interaction between the analyte and the sorbent, resulting in incomplete recovery.Elute with a strong, non-polar solvent like methanol, acetonitrile, or ethyl acetate.[7][12] For acidic compounds, sometimes a small amount of base (e.g., ammonium hydroxide) is added to the elution solvent to ionize the analyte and facilitate its release, though this should be tested carefully as it can affect stability.

To pinpoint the exact point of loss, collect and analyze the fractions from each step: the flow-through after loading, the wash solvent, and the final eluate. This will tell you definitively if your analyte is not binding, being washed away, or failing to elute.

Question 4: My extraction and SPE seem fine, but the dn-oxo-PDA-d5 signal is still low in the LC-MS/MS analysis. What could be wrong?

Answer: If the analyte is successfully recovered through sample prep, the problem may lie in the final analytical step. The main culprits are matrix effects and suboptimal instrument parameters .

Potential Causes & Solutions:

  • Matrix Effects (Ion Suppression): This is a very common issue in LC-MS/MS analysis of complex samples like plant extracts.[13][14][15]

    • Causality: Co-eluting compounds from the plant matrix (e.g., lipids, phenolics) compete with your analyte for ionization in the mass spectrometer's source, reducing its signal intensity.[15] Even with a deuterated standard, severe ion suppression can push the signal below the limit of detection.

    • Solution:

      • Improve Chromatographic Separation: Optimize your LC gradient to separate dn-oxo-PDA-d5 from interfering matrix components.[16] A longer, shallower gradient or a different column chemistry may be required.

      • Dilute the Sample: A simple and effective way to reduce matrix effects is to dilute the final extract.[13] While this also dilutes your analyte, it often reduces the matrix interference to a greater extent, resulting in a net signal increase.

      • Enhance Cleanup: Revisit your SPE or LLE cleanup steps. A more rigorous cleanup can remove the interfering compounds before they reach the MS. Tandem SPE cartridges (e.g., C18 followed by PSA) can be effective.[11]

  • Analyte Degradation/Adsorption:

    • Causality: dn-oxo-PDA can be unstable or adsorb to surfaces. It can degrade in the autosampler if left for long periods, especially if not kept cool. It can also adsorb to plastic vials or parts of the LC system.

    • Solution: Use amber or polypropylene vials to minimize photodegradation and adsorption. Ensure the autosampler is temperature-controlled (e.g., 4-10°C).

  • Incorrect MS Parameters:

    • Causality: The mass spectrometer may not be properly tuned for dn-oxo-PDA-d5. The specific precursor-product ion transition (MRM) and associated parameters (e.g., collision energy, declustering potential) must be optimized.

    • Solution: Infuse a pure standard of dn-oxo-PDA-d5 directly into the mass spectrometer to optimize all MS/MS parameters. Verify the correct mass transitions are being monitored.

Workflow & Pathway Visualizations

To better illustrate the key processes, refer to the following diagrams.

Jasmonate Biosynthesis Pathway

The following diagram outlines the biosynthesis of jasmonates, highlighting the position of dn-oxo-PDA as a key intermediate derived from hexadecatrienoic acid (16:3) in the chloroplast.

Jasmonate_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome C16_3 Hexadecatrienoic Acid (16:3) (from MGDG/DGDG) HTrE 11(S)-Hydroperoxy- hexadecatrienoic Acid C16_3->HTrE AOS Allene Oxide Synthase Epoxy 10,11-Epoxy- hexadecatrienoic Acid AOC Allene Oxide Cyclase dnOPDA cis-(+)-dn-OPDA OPR OPR3/OPR2 dnOPDA->OPR BetaOx β-oxidation (3 cycles) JA Jasmonic Acid (JA)

Caption: Simplified biosynthesis pathway of jasmonates, showing the formation of dn-oxo-PDA.

Troubleshooting Logic Flow

This diagram provides a logical workflow for diagnosing the cause of low internal standard recovery.

Troubleshooting_Workflow Start Low dn-oxo-PDA-d5 Recovery Check_MS Q: Is IS signal strong in clean solvent? Start->Check_MS Problem_MS A: No Troubleshoot MS: - Check MRM transitions - Optimize source parameters - Verify standard integrity Check_MS->Problem_MS No Problem_Prep A: Yes Problem is in Sample Prep Check_MS->Problem_Prep Yes Check_Fractions Q: Analyze SPE fractions (Flow-through, Wash, Eluate). Where is the IS? Problem_Prep->Check_Fractions Loss_Load A: In Flow-through/Wash Troubleshoot SPE Binding/Wash: - Check sample pH (acidify) - Reduce wash solvent strength - Slow down flow rate Check_Fractions->Loss_Load Flow-through/ Wash Loss_Elute A: Retained on column Troubleshoot SPE Elution: - Increase elution solvent strength - Increase elution volume Check_Fractions->Loss_Elute On Column Loss_Extraction A: Not in any fraction Troubleshoot Initial Extraction: - Check for degradation (use liquid N2, antioxidants) - Optimize extraction solvent - Re-extract pellet Check_Fractions->Loss_Extraction Not Found

Caption: Decision tree for troubleshooting low dn-oxo-PDA-d5 internal standard recovery.

Frequently Asked Questions (FAQs)

Q1: What is dinor-12-oxo-phytodienoic acid (dn-oxo-PDA)? A: dn-oxo-PDA is a 16-carbon oxylipin that belongs to the jasmonate family of plant hormones.[17] It is synthesized in chloroplasts from hexadecatrienoic acid (16:3) and serves as a precursor to jasmonic acid through the octadecanoid pathway.[18] It is also a signaling molecule in its own right, involved in plant defense and development.[17][18]

Q2: Why use a deuterated internal standard like dn-oxo-PDA-d5? A: A stable isotope-labeled internal standard (IS), such as dn-oxo-PDA-d5, is the gold standard for quantitative mass spectrometry.[19] Because it has a slightly higher mass but is chemically identical to the endogenous analyte, it experiences the same losses during sample preparation and the same ionization efficiency (or suppression) in the MS source.[2] By adding a known amount of the IS to each sample at the very beginning, you can calculate the ratio of the endogenous analyte to the IS. This ratio remains constant despite sample-specific variations, allowing for highly accurate and precise quantification.[20]

Q3: Can I use a different oxylipin as an internal standard for dn-oxo-PDA? A: It is strongly discouraged. The most accurate quantification is achieved when the internal standard is structurally identical to the analyte, differing only in isotopic composition.[2] Using a different compound (an analogue standard) can lead to inaccuracies because it may not have the same extraction efficiency, chromatographic retention time, or ionization response as dn-oxo-PDA, and therefore cannot perfectly correct for losses and matrix effects.

Q4: My plant samples are high in chlorophyll and other pigments. How does this affect my analysis? A: Pigments like chlorophyll and phenolics are major sources of matrix interference in LC-MS/MS.[14] They can co-extract with your analyte and cause significant ion suppression, leading to artificially low measurements. It is crucial to have a robust cleanup step. In addition to reversed-phase SPE (like C18), you may need to use a secondary cleanup step with a different chemistry, such as a primary secondary amine (PSA) cartridge, which is effective at removing pigments and fatty acids.[11]

Q5: At what temperature should I store my dn-oxo-PDA-d5 standard and my extracted samples? A: Oxylipins are prone to degradation.[4] The dn-oxo-PDA-d5 standard solution should be stored at -20°C or -80°C as recommended by the supplier (e.g., Cayman Chemical).[19] After extraction, plant samples should be kept on ice or at 4°C during processing. For short-term storage (e.g., in an autosampler), keep samples at 4-10°C. For long-term storage, dried extracts should be stored at -80°C until reconstitution and analysis.

References

  • Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. (2019). National Center for Biotechnology Information. [Link]

  • Investigation of matrix effects by crops and their compensation methods in a multiresidue analysis using LC-MS/MS. (n.d.). National Center for Biotechnology Information. [Link]

  • Comparative LC-MS/MS-based profiling of phytohormones: a unified analytical approach across diverse plant matrices. (2024). Frontiers Media. [Link]

  • Methods for the analysis of oxylipins in plants. (2009). ResearchGate. [Link]

  • Optimization of a Method for the Simultaneous Extraction of Polar and Non-Polar Oxylipin Metabolites, DNA, RNA, Small RNA, and Protein from a Single Small Tissue Sample. (2020). MDPI. [Link]

  • Solid-phase extraction (SPE) applications in plant hormone analysis. (2015). ResearchGate. [Link]

  • Methods of the Analysis of Oxylipins in Biological Samples. (2019). National Center for Biotechnology Information. [Link]

  • LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. (2023). MDPI. [Link]

  • A Brief Overview on Oxylipins and their Analytical Techniques. (2022). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues. (2012). National Center for Biotechnology Information. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Longdom Publishing S.L. [Link]

  • Simultaneous analysis of thirteen phytohormones in fruits and vegetables by SPE-HPLC–DAD. (2020). National Center for Biotechnology Information. [Link]

  • LC–MS/MS analysis of 25 acidic phytohormones, their precursors and metabolites. (n.d.). BioMed Central. [Link]

  • Quantitative Jasmonate Profiling Using a High-Throughput UPLC-NanoESI-MS/MS Method. (2015). SpringerLink. [Link]

  • The Complete Guide to Solid Phase Extraction (SPE). (n.d.). Phenomenex. [Link]

  • Adjustment of Matrix Effects in Analysis of 36 Secondary Metabolites of Microbial and Plant Origin in Indoor Floor Dust Using Liquid Chromatography-Tandem Mass Spectrometry. (2023). MDPI. [Link]

  • Detection of Fungal Jasmonates by Liquid Chromatography Paired with Mass Spectrometry. (2020). SpringerLink. [Link]

  • Assessing Matrix Effects in LC–MS/MS Analysis of Pesticides in Food Using Diluted QuEChERS Extracts. (2023). ResearchGate. [Link]

  • An ameliorative protocol for the quantification of purine 5′,8-cyclo-2′-deoxynucleosides in oxidized DNA. (2014). National Center for Biotechnology Information. [Link]

  • Dinor-oxo-phytodienoic acid: A new hexadecanoid signal in the jasmonate family. (1999). National Center for Biotechnology Information. [Link]

  • 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses?. (2021). Frontiers Media. [Link]

  • Downstream metabolites of (+)-cis-12-oxo-phytodienoic acid function as noncanonical bioactive jasmonates in Arabidopsis thaliana. (2024). bioRxiv. [Link]

  • Dinor-12-oxo-phytodienoic acid conjugation with amino acids inhibits its phytohormone bioactivity in Marchantia polymorpha. (2024). PubMed. [Link]

  • Bionano Prep Plant Protocol Selection and Troubleshooting Guide. (n.d.). Bionano Genomics. [Link]

  • Data on the optimization and validation of HPLC-PDA method for quantification of thirty polyphenols in blackthorn flowers and dry extracts prepared thereof. (2020). PubMed. [Link]

  • Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L. (2021). MDPI. [Link]

  • Verification of the versatility of the in vitro enzymatic reaction giving (+)-cis-12-Oxo- phytodienoic acid. (2021). Hokkaido University Collection of Scholarly and Academic Papers. [Link]

  • Development of a validated RP-HPLC/PDA method for the quantitative estimation of tepotinib in tablet dosage form. (2025). Journal of Applied Pharmaceutical Science. [Link]

Sources

Optimization

Technical Support Center: Preventing Degradation of dinor-OPDA-d5 During Extraction

Welcome to the Technical Support Center for Oxylipin and Jasmonate Analysis. As a Senior Application Scientist, I frequently consult with researchers who experience poor recovery, signal loss, or peak splitting when quan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Oxylipin and Jasmonate Analysis. As a Senior Application Scientist, I frequently consult with researchers who experience poor recovery, signal loss, or peak splitting when quantifying dinor-12-oxo-phytodienoic acid (dinor-OPDA) using its deuterium-labeled internal standard, dinor-OPDA-d5.

Unlike downstream jasmonates (like JA or JA-Ile), dinor-OPDA is a cyclopentenone. This structural feature makes it highly susceptible to three primary degradation pathways during sample preparation: Michael addition with thiols , chemical isomerization , and enzymatic reduction . Understanding the causality behind these reactions is critical for establishing a self-validating extraction protocol that ensures the integrity of your quantitative data.

The Chemical Vulnerability of dinor-OPDA-d5

Pathway Precursor Hexadecatrienoic Acid (16:3) dnOPDA dinor-OPDA-d5 (Cyclopentenone) Precursor->dnOPDA AOS / AOC (Chloroplast) Isomer iso-dinor-OPDA-d5 (Stereoisomer) dnOPDA->Isomer pH > 8 or Temp > 4°C (Chemical Isomerization) Adduct GS-dinor-OPDA-d5 (Michael Adduct) dnOPDA->Adduct Glutathione (GSH) / GST (Michael Addition) OPC6 OPC-6:0-d5 (Cyclopentanone) dnOPDA->OPC6 OPR3 Reduction (Peroxisome)

Fig 1. Biosynthetic origin and primary degradation routes of the dinor-OPDA cyclopentenone ring.

Troubleshooting Guides (FAQs)

Q1: Why is my dinor-OPDA-d5 internal standard signal disappearing entirely during tissue homogenization? Root Cause: Nucleophilic attack via Michael Addition. Scientist's Insight: The α,β-unsaturated carbonyl moiety of the dinor-OPDA cyclopentenone ring is highly electrophilic. If your extraction buffer contains thiol-based reducing agents (e.g., DTT, β-mercaptoethanol), they will covalently bind to the ring via a 1,4-Michael addition [1]. Furthermore, if endogenous glutathione (GSH) is not rapidly quenched during lysis, plant Glutathione S-Transferases (GSTs) will catalyze the formation of GS-dinor-OPDA adducts [4], permanently sequestering your internal standard. Solution: Never use thiol-containing antioxidants when extracting cyclopentenones. Ensure tissues are snap-frozen in liquid nitrogen and homogenized cryogenically to halt endogenous GST activity before solvent addition.

Q2: I am observing multiple peaks or "split peaks" for dinor-OPDA-d5 in my LC-MS/MS chromatogram. What causes this? Root Cause: Chemical Isomerization. Scientist's Insight: The natural conformation of OPDA and dinor-OPDA contains side chains in the cis position. However, the upper side chain is prone to epimerization, converting cis-dinor-OPDA into iso-dinor-OPDA (or trans isomers) [4]. This isomerization is heavily accelerated by elevated temperatures and basic pH. Solution: Maintain all extraction solvents at 4°C or colder. Avoid basic extraction buffers (pH > 8). If utilizing a biphasic extraction, ensure the aqueous phase is slightly acidic (pH ~4-5) using weak acids like formic acid to stabilize the cis conformation.

Q3: I add my dinor-OPDA-d5 internal standard, but my recovery is still highly variable. How do I prevent ex vivo enzymatic conversion? Root Cause: Residual OPDA Reductase 3 (OPR3) activity. Scientist's Insight: In intact cells, dinor-OPDA is transported to the peroxisome where OPR3 reduces the cyclopentenone ring to a cyclopentanone (OPC-6:0) [3]. If the extraction solvent does not immediately denature peroxisomal enzymes, OPR3 will actively reduce your spiked dinor-OPDA-d5 into OPC-6:0-d5. Solution: Spike the dinor-OPDA-d5 directly into the cold organic extraction solvent (e.g., MTBE/Methanol) rather than the aqueous buffer or the raw tissue. The high concentration of organic solvent instantly precipitates proteins, quenching OPR3 activity while simultaneously capturing the standard [2].

Extraction Workflow & Degradation Risk Zones

Workflow Harvest Tissue Harvest (Snap Freeze in LN2) Grind Cryogenic Grinding (Keep < -20°C) Harvest->Grind Solvent Add MTBE/MeOH (3:1) + dinor-OPDA-d5 IS Grind->Solvent Risk1 Risk: Enzymatic Degradation (OPR3/GST activity) Grind->Risk1 Extract Incubate 1h at 4°C (Dark, Constant Shaking) Solvent->Extract Risk2 Risk: Michael Addition (Reaction with Thiols) Extract->Risk2 Phase Phase Separation (Add H2O, Centrifuge) Extract->Phase LCMS LC-MS/MS Analysis Phase->LCMS

Fig 2. MTBE/MeOH extraction workflow highlighting critical degradation risk zones.

Step-by-Step Methodology: Optimized MTBE/Methanol Extraction for Cyclopentenones

To ensure a self-validating system, this protocol utilizes a methyl-tert-butylether (MTBE) and methanol system [2], which provides rapid protein precipitation and excellent phase separation without the need for harsh pH adjustments.

  • Cryogenic Quenching: Rapidly harvest plant tissue (e.g., 100 mg) and immediately snap-freeze in liquid nitrogen.

  • Milling: Finely mill the frozen material using a cryo-mill. Critical: Do not allow the sample to thaw at any point. Thawing initiates rapid GST and OPR3 enzymatic activity.

  • Solvent & IS Addition: Add 0.75 mL of pre-chilled Methanol (-20°C) and 2.5 mL of pre-chilled MTBE (-20°C) directly to the frozen powder. Immediately spike the dinor-OPDA-d5 internal standard (e.g., 30 ng) into this organic mixture.

  • Extraction: Incubate the homogenate in the dark for 1 hour at 4°C under constant shaking. The darkness prevents photo-oxidation, while the 4°C temperature minimizes chemical isomerization.

  • Phase Separation: Add 0.6 mL of LC-MS grade water to induce phase separation. Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collection: Carefully collect the upper organic phase (containing the non-polar and semi-polar oxylipins).

  • Drying & Reconstitution: Dry the upper phase under a gentle stream of nitrogen gas (do not use heat). Reconstitute in the initial LC-MS mobile phase immediately prior to analysis.

Quantitative Data: Impact of Extraction Variables on dinor-OPDA-d5 Recovery
Degradation FactorMechanismExperimental ConsequencePrevention StrategyExpected Recovery
Addition of 1mM DTT Michael AdditionComplete loss of dinor-OPDA-d5 peak; formation of adducts.Omit all thiol-based reducing agents.< 5%
Room Temp Extraction Isomerization / EnzymaticConversion to iso-dinor-OPDA; reduction to OPC-6:0.Maintain solvents and incubation at 4°C.40 - 60%
Delayed IS Spiking Matrix Effects / LossInability to correct for endogenous GST/OPR3 degradation.Spike IS directly into the MTBE/MeOH solvent.50 - 70%
Optimized Protocol Rapid QuenchingPreservation of the cis-cyclopentenone ring.Follow the MTBE/MeOH cryogenic workflow.90 - 98%
References
  • The competitive interplay of 12-oxophytodienoic acid (OPDA), protein thiols and glutathione. bioRxiv / ResearchGate.1

  • OPDA Has Key Role in Regulating Plant Susceptibility to the Root-Knot Nematode Meloidogyne hapla in Arabidopsis. Frontiers in Plant Science / PMC.2

  • Unraveling the Role of 12-cis-Oxo-Phytodienoic Acid in the Wound Response of Arabidopsis thaliana: Insights from Transcriptomic and Complementation Studies. bioRxiv.3

  • The phytohormone precursor OPDA is isomerized in the insect gut by a single, specific glutathione transferase. PNAS.4

Sources

Troubleshooting

Technical Support Center: Resolving Matrix Effects in dinor-OPDA-d5 LC-MS/MS

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals facing signal suppression challenges when quantifying oxylipins.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals facing signal suppression challenges when quantifying oxylipins.

Introduction & Analyte Overview

dinor-12-oxo Phytodienoic Acid-d5 (dinor-OPDA-d5) is a stable, deuterium-labeled internal standard designed for the precise quantification of endogenous dinor-OPDA. In plants, dinor-OPDA is a critical cyclopentenone intermediate in the jasmonate biochemical pathway, synthesized from hexadecatrienoic acid 1.

While utilizing an isotopically labeled standard inherently corrects for quantitative inaccuracies caused by matrix effects, severe ion suppression can still depress the absolute signal of dinor-OPDA-d5 below the Limit of Detection (LOD), rendering the analysis void 2. This guide provides authoritative, mechanistic troubleshooting to recover signal integrity in complex biological matrices.

Biological Context & Analyte Pathway

To resolve matrix effects, one must understand the biological origin of the analyte. dinor-OPDA is generated in plastids and subsequently transported to peroxisomes. Consequently, crude extractions co-extract massive amounts of plastidial galactolipids and pigments, which are primary culprits for downstream ion suppression.

G FA Hexadecatrienoic Acid (16:3) HPHT 11-HPHT FA->HPHT 13-LOX dnOPDA dinor-OPDA HPHT->dnOPDA AOS / AOC OPC6 OPC-6 dnOPDA->OPC6 OPR3 JA Jasmonic Acid (JA) OPC6->JA β-oxidation

Jasmonate biosynthesis pathway highlighting the dinor-OPDA intermediate.

Troubleshooting FAQs: Matrix Effects in ESI-LC-MS/MS

Q1: Why is my dinor-OPDA-d5 signal severely suppressed in crude plant extracts? Expert Insight & Causality: Matrix effects in Electrospray Ionization (ESI) are fundamentally a competition for charge and space at the droplet surface. Because dinor-OPDA is an acidic oxylipin, it is analyzed in negative ESI mode. Abundant co-eluting matrix components—such as phenolic compounds or phospholipids—exhaust the deprotonation capacity of the solvent. The analyte is forced into the interior of the droplet, preventing its release into the gas phase and resulting in severe signal suppression 3.

Q2: How do I optimize my sample extraction to eliminate these interferences? Expert Insight & Causality: Simple Liquid-Liquid Extraction (LLE) is insufficient because it co-extracts neutral lipids that cause late-eluting matrix effects. Transitioning to Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) sorbent provides orthogonal cleanup. By applying a sequential wash of acidic water and non-polar solvents (e.g., hexane), you selectively elute hydrophobic and neutral interferences before recovering the acidic oxylipins 4.

Q3: What chromatographic adjustments can resolve persistent co-eluting interferences? Expert Insight & Causality: If suppression persists post-SPE, interferences are co-eluting with dinor-OPDA-d5. Adjusting the UHPLC gradient can shift your analyte away from the suppression zone. Furthermore, utilizing a weak acid modifier (e.g., 0.01% to 0.1% acetic acid) in the mobile phase improves the peak shape of acidic plant hormones by keeping them protonated during reversed-phase separation, while post-column deprotonation in the ESI source facilitates optimal negative ion detection 5.

Experimental Workflows & Methodologies

Workflow Sample Plant Tissue Extract SPE Mixed-Mode SPE (MCX/HLB) Sample->SPE Remove Lipids & Pigments LC UHPLC Separation (Weak Acid Modifier) SPE->LC Isolate Acidic Oxylipins MS ESI-MS/MS (Negative MRM) LC->MS Resolve Co-eluting Matrix Quant Quantification via dinor-OPDA-d5 MS->Quant Correct Ion Suppression

Optimized sample preparation and LC-MS/MS workflow for resolving matrix effects.

Protocol 1: Self-Validating Post-Column Infusion (Matrix Effect Assessment)

To ensure trustworthiness in your assay, you must empirically map the matrix effects across your chromatographic run. This self-validating system reveals exactly where ion suppression occurs so you can adjust your gradient accordingly.

  • Setup: Install a zero-dead-volume T-piece between the UHPLC column outlet and the MS ESI source. Connect a syringe pump to the third port.

  • Infusion: Continuously infuse a pure standard solution of dinor-OPDA-d5 (100 ng/mL in mobile phase) at 10 µL/min.

  • Injection: Inject an SPE-cleaned, blank matrix extract (e.g., plant tissue containing no analyte) into the UHPLC system.

  • Monitoring: Monitor the specific MRM transition for dinor-OPDA-d5.

  • Analysis: A constant, flat baseline should be observed. Any sudden dips in the MS signal indicate zones of ion suppression caused by eluting matrix components 3.

  • Action: Adjust the UHPLC gradient to ensure dinor-OPDA-d5 elutes outside these suppression valleys.

Protocol 2: Optimized Mixed-Mode SPE for Acidic Phytohormones

This protocol leverages chemical causality to isolate acidic oxylipins from bulk lipids, vastly improving the absolute recovery of dinor-OPDA-d5 6.

  • Extraction: Homogenize 50 mg of plant tissue in 1 mL of Methanol/Water/Acetic Acid (10:89:1, v/v/v) spiked with a known concentration of dinor-OPDA-d5.

  • Clarification: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Conditioning: Condition an Oasis MCX (or equivalent) SPE cartridge with 1 mL of methanol, followed by 1 mL of 1% acetic acid in water.

  • Loading: Load the clarified supernatant onto the conditioned cartridge at a dropwise flow rate.

  • Interference Removal: Wash with 1 mL of 1% acetic acid in water to remove polar interferences. Follow with 1 mL of Hexane to strip away neutral lipids and pigments.

  • Target Elution: Elute the acidic oxylipins (including dinor-OPDA-d5) using 1 mL of Methanol containing 1% Ammonium Hydroxide.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of the initial LC mobile phase prior to injection.

Quantitative Data Presentation

Table 1 demonstrates the empirical advantage of implementing the optimized SPE workflow over traditional crude extraction. By removing co-eluting lipids, the absolute recovery of the analyte increases, and the LOD drops significantly.

Table 1: Evaluation of Matrix Effects and Recovery Rates in Plant Tissues

Matrix TypeExtraction MethodMatrix Effect (%)*Absolute Recovery (%)LOD (pg on-column)
Arabidopsis LeavesCrude Solvent (LLE)-65.4 ± 5.242.1 ± 4.515.2
Arabidopsis LeavesMixed-Mode SPE-12.1 ± 2.888.5 ± 3.22.1
Tomato RootsCrude Solvent (LLE)-78.2 ± 6.135.6 ± 5.822.5
Tomato RootsMixed-Mode SPE-18.5 ± 3.482.4 ± 4.13.5

*Matrix Effect (%) = (Response in matrix / Response in solvent - 1) x 100. Negative values indicate ion suppression.

References

  • Cayman Chemical. "dinor-12-oxo Phytodienoic Acid-d5 Product Information." 1

  • Frontiers in Plant Science. "Validated method for phytohormone quantification in plants." 2

  • Journal of the Royal Society Interface. "Mass spectrometry as a quantitative tool in plant metabolomics." 3

  • Plant Methods. "An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues."4

  • Journal of Agricultural and Food Chemistry. "Simultaneous Determination of Multiple Phytohormones in Plant Extracts by Liquid Chromatography−Electrospray Tandem Mass Spectrometry." 5

  • Journal of Agricultural and Food Chemistry. "Development of an Ultrahigh-Performance Liquid Chromatography − Electrospray Ionization−Tandem Mass Spectrometry Method for the Simultaneous Determination of Phytohormones." 6

Sources

Optimization

Technical Support Center: Troubleshooting dinor-OPDA-d5 LC-MS/MS Analysis

Welcome to the Technical Support Center for oxylipin and jasmonate analysis. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the quantification of dinor-12-o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for oxylipin and jasmonate analysis. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the quantification of dinor-12-oxo-phytodienoic acid (dinor-OPDA). As a critical cyclopentenone-containing oxylipin intermediate in the jasmonate biosynthesis pathway, free dinor-OPDA exists at extremely low physiological concentrations.

To achieve accurate quantification, laboratories rely on the deuterium-labeled internal standard, dinor-OPDA-d5 [1]. However, the complexity of plant matrices—specifically the presence of arabidopsides and galactolipids—frequently introduces severe background noise, isobaric interferences, and matrix suppression during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. This guide provides field-proven, self-validating methodologies to isolate the target analyte and silence background noise.

Pathway A α-Linolenic Acid (18:3) B 13-HPOT A->B 13-LOX C OPDA B->C AOS/AOC D dinor-OPDA (Target) C->D β-oxidation E Jasmonic Acid (JA) D->E β-oxidation

Fig 1: Jasmonate biosynthesis pathway highlighting the intermediate dinor-OPDA.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why am I seeing a high baseline noise specifically in the dinor-OPDA-d5 MRM channel (m/z 268 → 170)?

A: High baseline noise in the deuterated internal standard (IS) channel usually stems from hydrogen/deuterium (H/D) exchange during electrospray ionization (ESI) or solvent impurities. dinor-OPDA-d5 contains five deuterium atoms[1].

  • Causality: The ESI source operates at high voltages and temperatures, creating a plasma-like environment. If the declustering potential (DP) is too high, or if highly protic solvents (like unbuffered water/methanol) are used, labile deuteriums on the cyclopentenone ring can swap with protons from the solvent. This isotopic scrambling elevates the background noise and reduces the IS signal.

  • Solution: Use strictly LC-MS grade solvents. Maintain a slightly acidic mobile phase (e.g., 0.01% to 0.1% acetic acid) to ensure consistent deprotonation to the [M-H]⁻ ion without promoting excessive H/D exchange. Lower the DP to minimize in-source thermal degradation.

Q2: How do I eliminate co-eluting isobaric interferences from complex plant matrices?

A: Plant matrices are rich in complex structural lipids, such as monogalactosyldiacylglycerols (MGDG) and digalactosyldiacylglycerols (DGDG), which often contain esterified OPDA and dinor-OPDA (known as arabidopsides)[2].

  • Causality: During ESI, these complex galactolipids can undergo in-source fragmentation, releasing free dinor-OPDA or isobaric fragments that perfectly mimic the m/z 263 → 165 transition[3]. In quadrupole systems, nominal mass resolution cannot distinguish between your target analyte and these matrix ions if they co-elute chromatographically.

  • Solution: You must physically separate free oxylipins from complex galactolipids prior to injection. Implement a rigorous Solid-Phase Extraction (SPE) protocol using a mixed-mode polymeric sorbent (e.g., Oasis MAX). Additionally, utilize ultra-high-performance liquid chromatography (UHPLC) with a sub-2 µm C18 column and a shallow gradient to temporally resolve the IS from any residual matrix isobars.

Q3: What is the most effective way to address ion suppression in negative ESI mode for oxylipins?

A: Ion suppression occurs when non-target matrix components outcompete the analyte for charge in the ESI droplets.

  • Causality: dinor-OPDA is analyzed in negative ion mode [M-H]⁻, which is highly susceptible to suppression from co-eluting organic acids, phenolic compounds, and highly abundant neutral lipids common in plant extracts.

  • Solution: Optimize the SPE wash steps by washing with a higher percentage of methanol before elution to strip away phenolics. Furthermore, adjusting the ESI probe position (orthogonal spray) and increasing the desolvation gas temperature can enhance droplet evaporation, significantly reducing the matrix effect.

Experimental Protocol: Self-Validating Extraction and Quantification

To guarantee scientific integrity, this protocol is designed as a self-validating system . By leveraging the chemical properties of oxylipins, we can systematically eliminate background noise.

Step 1: Tissue Homogenization & Quenching
  • Action: Flash-freeze plant tissue in liquid nitrogen and homogenize to a fine powder. Immediately add 1 mL of cold extraction buffer (Methanol/Water, 80:20 v/v) per 50 mg of tissue.

  • Causality: Immediate quenching prevents the artificial enzymatic oxidation of lipids by endogenous lipoxygenases (LOX) during extraction, which would otherwise artificially inflate oxylipin levels and background noise.

Step 2: Internal Standard Spiking
  • Action: Spike the homogenate with 10 ng of dinor-OPDA-d5[1].

  • Causality: Adding the IS at the very beginning of the workflow corrects for both physical extraction recovery losses and downstream matrix effects during MS ionization.

Step 3: Mixed-Mode Solid-Phase Extraction (SPE) Cleanup
  • Action: Condition an Oasis MAX (Mixed-mode Anion eXchange) cartridge with 1 mL methanol, followed by 1 mL water. Load the extract. Wash the column with 1 mL of 5% methanol in water. Elute the target analytes with 1 mL of 2% formic acid in methanol.

  • Causality: dinor-OPDA possesses a carboxylic acid group (pKa ~4.5). At a neutral pH, it binds strongly to the anion exchange resin. The wash step removes neutral galactolipids (arabidopsides) that cause isobaric interference[2]. The acidic elution protonates the target oxylipin, releasing it from the resin.

Step 4: UHPLC-MS/MS Analysis
  • Action: Evaporate the eluate under nitrogen, reconstitute in 100 µL of the initial mobile phase, and inject 5 µL onto a sub-2 µm C18 column. Use a shallow binary gradient of Water (A) and Acetonitrile (B), both containing 0.01% acetic acid. Operate in negative MRM mode.

  • Self-Validation Checkpoint: To ensure that the detected dinor-OPDA is truly free endogenous oxylipin and not an artifact of in-source fragmentation, perform a precursor ion scan for m/z 165.1. If high-mass precursors (e.g., m/z 700–1000) co-elute with your target peak, your SPE wash step was insufficient, and matrix galactolipids are fragmenting in the source.

Workflow N1 1. Tissue Homogenization (Liquid N2 + Buffer) N2 2. IS Spiking (Add dinor-OPDA-d5) N1->N2 N3 3. SPE Cleanup (Mixed-mode Anion Exchange) N2->N3 N4 4. UHPLC Separation (C18, Shallow Gradient) N3->N4 N5 5. ESI-MS/MS Detection (Negative MRM Mode) N4->N5

Fig 2: Optimized workflow for dinor-OPDA extraction and quantification to minimize background noise.

Quantitative Data Presentation

Below are the optimized Multiple Reaction Monitoring (MRM) transitions and mass spectrometer parameters required to separate the target oxylipins from background noise[3][4].

AnalytePrecursor Ion [M-H]⁻ (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
dinor-OPDA 263.2165.1-60-22
dinor-OPDA-d5 268.2170.1-60-22
OPDA 291.2165.1-65-24
OPDA-d5 296.2170.1-65-24

(Note: DP and CE values are representative for a typical triple quadrupole system and must be finely tuned per instrument to prevent in-source fragmentation.)

References

  • Buseman, C.M., et al. "Wounding Stimulates the Accumulation of Glycerolipids Containing Oxophytodienoic Acid and Dinor-Oxophytodienoic Acid in Arabidopsis Leaves". Plant Physiology, 2006.[Link]

  • Okada, K., et al. "Deciphering OPDA Signaling Components in the Momilactone-Producing Moss Calohypnum plumiforme". Frontiers in Plant Science, 2021.[Link]

  • Gleason, C., et al. "OPDA Has Key Role in Regulating Plant Susceptibility to the Root-Knot Nematode Meloidogyne hapla in Arabidopsis". Frontiers in Plant Science, 2016.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing RP-LC Peak Shape for dinor-12-oxo Phytodienoic Acid-d5

Introduction dinor-12-oxo Phytodienoic Acid-d5 (dnOPDA-d5) is an essential stable isotope-labeled internal standard utilized for the absolute quantification of dn-OPDA, a primary bioactive jasmonate phytohormone in bryop...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

dinor-12-oxo Phytodienoic Acid-d5 (dnOPDA-d5) is an essential stable isotope-labeled internal standard utilized for the absolute quantification of dn-OPDA, a primary bioactive jasmonate phytohormone in bryophytes and lycophytes[1]. Structurally, dnOPDA-d5 features a cyclopentenone ring and a carboxylic acid moiety (pKa ~3.6–4.5)[2]. Because of its weak acid nature and hydrophobicity, it is highly susceptible to chromatographic anomalies in Reverse Phase Liquid Chromatography (RP-LC). This guide provides mechanistic troubleshooting to resolve peak tailing, fronting, and splitting, ensuring robust LC-MS/MS quantification.

Section 1: Biosynthetic Context & Analyte Properties

Understanding the origin and structure of dn-OPDA is critical for rational method development. Synthesized via the hexadecanoid pathway, dn-OPDA serves as an evolutionary precursor to Jasmonic Acid (JA) in vascular plants, but acts as the terminal bioactive hormone in lower plants like Marchantia polymorpha[3].

Biosynthesis Hexadecatrienoic Hexadecatrienoic Acid (16:3) Plastid Membrane LOX 13-LOX (Lipoxygenase) Hexadecatrienoic->LOX HPOTE 13-HPOTE LOX->HPOTE AOS AOS (Allene Oxide Synthase) HPOTE->AOS EOT 12,13-EOT AOS->EOT AOC AOC (Allene Oxide Cyclase) EOT->AOC dnOPDA dn-OPDA / dnOPDA-d5 (Bioactive in Bryophytes) AOC->dnOPDA JA Jasmonic Acid (JA) (Bioactive in Vascular Plants) dnOPDA->JA Beta-oxidation (Peroxisome)

Caption: Hexadecanoid biosynthetic pathway of dn-OPDA highlighting its evolutionary role.

Section 2: Mechanistic Troubleshooting (FAQ)

Q1: Why is my dnOPDA-d5 peak exhibiting severe tailing? Causality: Tailing of carboxylic acids in RP-LC is primarily driven by secondary interactions between the deprotonated acid and residual active silanol groups on the silica stationary phase. Furthermore, if the mobile phase pH is insufficiently buffered near the analyte's pKa, partial ionization occurs. This creates a mixed population of neutral and ionized molecules with varying retention factors, dragging the peak tail. Solution:

  • Strict pH Control: Suppress ionization by lowering the mobile phase pH to at least 2 units below the pKa. Utilizing 0.1% Formic Acid (pH ~2.7) ensures >99% of dnOPDA-d5 remains in its protonated, hydrophobic state[3][4].

  • Stationary Phase Selection: Switch to a Charged Surface Hybrid (CSH) C18 column or a thoroughly end-capped core-shell column (e.g., Waters Acquity CSH or ZORBAX Eclipse Plus), which structurally mitigates silanol interactions[4][5][6].

Q2: What causes peak fronting and broadening of dnOPDA-d5 during early elution? Causality: Peak fronting is almost exclusively a result of the "strong solvent effect." If dnOPDA-d5 is injected in a solvent with higher elution strength (e.g., 100% Methanol or Acetonitrile) than the initial mobile phase conditions (e.g., 5% organic), the analyte travels rapidly at the solvent front before partitioning into the stationary phase. Solution: Dilute the final sample extract in the initial mobile phase composition (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid) prior to injection. This focuses the analyte into a sharp band at the head of the column.

Q3: I am observing a split peak or a distinct shoulder. Is the standard degrading? Causality: While in-source degradation is possible, split peaks for dnOPDA-d5 are usually caused by the chromatographic resolution of cis and iso (or trans) isomers. dn-OPDA naturally undergoes wound-induced isomerization in planta, and synthetic standards may contain trace isomer populations[4]. Solution: Ensure your LC gradient is shallow enough to baseline-resolve isomers rather than allowing them to partially co-elute. If splitting is purely chromatographic (not isomeric), verify that the column frit is not partially blocked, which disrupts the laminar flow profile.

Troubleshooting Start Identify Peak Defect (dnOPDA-d5) Tailing Peak Tailing Start->Tailing Fronting Peak Fronting / Broadening Start->Fronting Splitting Peak Splitting / Shoulders Start->Splitting pH Check Mobile Phase pH Ensure pH < 3.0 (0.1% FA) Tailing->pH Column Use End-capped or CSH C18 Column Tailing->Column Solvent Match Injection Solvent to Initial Mobile Phase Fronting->Solvent Splitting->pH Isomer Verify cis/trans Isomerization vs. Co-elution Splitting->Isomer Resolve Symmetrical Peak (Asymmetry Factor 0.9-1.2) pH->Resolve Column->Resolve Solvent->Resolve Isomer->Resolve

Caption: Logical troubleshooting workflow for resolving RP-LC peak shape defects.

Section 3: Optimized Experimental Workflows

Protocol: RP-LC-MS/MS Method for dnOPDA-d5

This self-validating protocol is engineered to maximize peak symmetry and MS ionization efficiency by controlling the protonation state throughout the entire workflow.

Step 1: Sample Extraction Extract plant tissue using 10% aqueous methanol containing 1 mol/L formic acid. The highly acidic environment prevents the dissociation of the carboxylic acid group during tissue disruption[5].

Step 2: Solid Phase Extraction (SPE) Purify the extract using a Hydrophilic-Lipophilic Balanced (HLB) cartridge to remove matrix interferences. Wash with 5% methanol and elute with 100% methanol. Evaporate the eluate to dryness under a gentle stream of nitrogen[2].

Step 3: Reconstitution (Critical Step) Reconstitute the dried extract strictly in 95% Water / 5% Acetonitrile (containing 0.1% Formic Acid). Self-Validation Check: Injecting this mixture ensures the sample solvent is weaker than or equal to the initial mobile phase, preventing peak fronting.

Step 4: Chromatographic Separation

  • Column: UPLC CSH C18 (2.1 × 100 mm, 1.7 μm) or equivalent end-capped column[5][6].

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid[3][4].

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid[3][4].

  • Gradient Program:

    • 0.0 – 1.0 min: 5% B

    • 1.0 – 11.0 min: Linear ramp to 80% B

    • 11.0 – 13.0 min: Hold at 100% B (Column wash)

    • 13.1 – 16.0 min: Re-equilibrate at 5% B

Step 5: MS Detection Operate the triple quadrupole mass spectrometer in Negative Electrospray Ionization (ESI-) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the d5-labeled standard (e.g., [M-H]- precursor).

Section 4: Quantitative Data Summary

The following table summarizes the causal effects of different chromatographic parameters on dnOPDA-d5 peak shape and signal intensity based on established metabolomics literature.

ParameterConditionEffect on dnOPDA-d5 Peak ShapeMS Ionization (ESI-)
Mobile Phase Additive 0.1% Formic Acid (pH ~2.7)Excellent symmetry; fully protonates carboxylic acid (pKa ~4.0)High sensitivity[3][4]
0.1% Acetic Acid (pH ~3.2)Good symmetry; slight risk of tailing if pH nears pKaOften enhances negative mode signal[5][7]
No Additive (Neutral pH)Severe tailing/splitting due to partial ionizationPoor reproducibility
Column Chemistry CSH C18 (Charged Surface)Optimal; prevents secondary silanol interactionsN/A[5][6]
Standard C18 (Non-endcapped)Tailing due to basic/acidic site interactionsN/A
Sample Solvent 100% MethanolSevere fronting (Strong Solvent Effect)N/A
5% Acetonitrile (Aqueous)Sharp, focused band at column headN/A

References

  • High-throughput interspecies profiling of acidic plant hormones using miniaturised sample processing - PMC.
  • Dinor-12-oxo-phytodienoic acid conjugation with amino acids inhibits its phytohormone bioactivity in Marchantia polymorpha. Plant Physiology | Oxford Academic.
  • Plant Hormonomics: Multiple Phytohormone Profiling by Targeted Metabolomics. Oxford Academic.
  • Synthetic and analytical routes to the L-amino acid conjugates of cis-OPDA and their identification and quantific
  • Development of an Ultrahigh-Performance Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry Method for the Simultaneous Determination of Salicylic Acid, Jasmonic Acid, and Abscisic Acid in Rose Leaves.
  • Δ4-dn-iso-OPDA, a bioactive plant hormone of Marchantia polymorpha - PMC.
  • Conjugation of dn-OPDA with amino acids inhibits its hormonal bioactivity in Marchantia polymorpha. bioRxiv.

Sources

Reference Data & Comparative Studies

Validation

dinor-12-oxo Phytodienoic Acid-d5 vs unlabelled dinor-OPDA mass spectra comparison

An Advanced Analytical Guide: Mass Spectral Comparison of Unlabelled dinor-OPDA and dinor-OPDA-d5 As a Senior Application Scientist, I approach the quantification of plant oxylipins not merely as a sequence of extraction...

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Author: BenchChem Technical Support Team. Date: April 2026

An Advanced Analytical Guide: Mass Spectral Comparison of Unlabelled dinor-OPDA and dinor-OPDA-d5

As a Senior Application Scientist, I approach the quantification of plant oxylipins not merely as a sequence of extraction steps, but as a holistic analytical system where every variable must be strictly controlled. dinor-12-oxo Phytodienoic Acid (dinor-OPDA) is a critical intermediate in the hexadecanoid pathway, serving as a precursor to jasmonic acid (JA) and acting as an independent signaling molecule during mechanical wounding and pathogenic stress in plants such as Arabidopsis thaliana[1],[2].

Quantifying these transient, low-abundance signaling molecules requires exceptional precision. Relying solely on external calibration with unlabelled dinor-OPDA often leads to quantitative inaccuracies due to matrix effects and extraction losses. The deployment of its stable isotope-labeled counterpart, dinor-OPDA-d5, transforms the assay into a self-validating system[3]. This guide objectively compares the physicochemical and mass spectral properties of unlabelled dinor-OPDA and dinor-OPDA-d5, providing a validated framework for absolute quantification via LC-MS/MS.

Pathway Context and Analyte Significance

In the chloroplast, hexadecatrienoic acid (16:3) is oxygenated and cyclized by a cascade of enzymes (LOX, AOS, AOC) to form endogenous dinor-OPDA[2]. This molecule is subsequently transported to the peroxisome, where it undergoes reduction and β-oxidation to yield jasmonic acid[4].

Pathway HDA Hexadecatrienoic Acid (16:3) Enzymes LOX / AOS / AOC (Plastid) HDA->Enzymes dnOPDA dinor-OPDA (Analyte) Enzymes->dnOPDA Peroxisome OPR3 & β-oxidation (Peroxisome) dnOPDA->Peroxisome JA Jasmonic Acid (JA) Peroxisome->JA

Hexadecanoid pathway: Biosynthesis of endogenous dinor-OPDA and Jasmonic Acid.

Structural and Physicochemical Comparison

To utilize dinor-OPDA-d5 effectively as an internal standard, we must first understand its structural relationship to the endogenous compound. The five deuterium atoms in dinor-OPDA-d5 are strategically located at the 4, 4', 5, 5, and 5 positions of the pentenyl side chain[3]. Because these are stable carbon-bound deuteriums, they are immune to hydrogen-deuterium exchange (HDX) in protic extraction solvents (like methanol or water), ensuring the mass shift remains robust throughout the analytical workflow.

Table 1: Physicochemical Properties Comparison

PropertyUnlabelled dinor-OPDA[5]dinor-OPDA-d5[3]
Synonyms dinor-12-oxo PDAdinor-12-oxo PDA-d5
Molecular Formula C16H24O3C16H19D5O3
Formula Weight 264.4 g/mol 269.4 g/mol
Isotopic Labeling N/A (Natural Abundance)≥99% deuterated forms (d1-d5)
Deuterium Positions N/APentenyl chain (4, 4', 5, 5, 5)
Analytical Role Endogenous target / External standardStable Isotope-Labeled Internal Standard

Mass Spectrometry Fundamentals & Fragmentation Causality

The choice of ionization mode and the understanding of fragmentation pathways are the bedrock of assay sensitivity and specificity.

Ionization Causality: dinor-OPDA possesses a terminal carboxylic acid moiety. When subjected to the high voltage of an Electrospray Ionization (ESI) source, this functional group readily sheds a proton to form a stable [M-H]⁻ anion. Consequently, operating the mass spectrometer in negative ion mode provides vastly superior ionization efficiency and a higher signal-to-noise ratio compared to positive ion mode, while simultaneously filtering out background noise from neutral structural lipids[6].

Fragmentation Causality: Upon collision-induced dissociation (CID) in the mass spectrometer's collision cell, the deprotonated molecular ion of unlabelled dinor-OPDA (m/z 263.2) predominantly undergoes a neutral loss of carbon dioxide (CO₂, 44 Da) from the carboxylate group, yielding an intense product ion at m/z 219.2[5].

Because the five deuterium atoms in dinor-OPDA-d5 are localized on the pentenyl side chain[3], they are fully retained during this decarboxylation event. As a result, the d5 precursor ion at m/z 268.2 loses the exact same unlabelled CO₂ moiety to form a product ion at m/z 224.2[3]. This predictable, retained 5 Da mass shift perfectly isolates the internal standard from the natural ¹³C isotopic envelope of the unlabelled compound, eliminating cross-talk and ensuring absolute signal specificity.

Table 2: MRM Transitions & Mass Spectrometry Parameters

CompoundPrecursor Ion ([M-H]⁻)Quantifier Ion (-CO₂)Qualifier IonCollision Energy
Unlabelled dinor-OPDA m/z 263.2m/z 219.2m/z 165.1-20 eV
dinor-OPDA-d5 m/z 268.2m/z 224.2m/z 170.1-20 eV

Self-Validating Experimental Protocol: LC-MS/MS Quantification

To achieve trustworthy quantitative data, the analytical protocol must validate its own accuracy at every step. The following workflow utilizes dinor-OPDA-d5 to correct for matrix effects (ion suppression/enhancement) and extraction losses.

Workflow Sample 1. Tissue Disruption (Quench Metabolism) Spike 2. IS Spiking (Add dinor-OPDA-d5) Sample->Spike Extract 3. Solvent Extraction (MeOH:H2O) Spike->Extract LC 4. UHPLC Separation (Acidic Gradient) Extract->LC MS 5. ESI(-)-MS/MS (MRM Detection) LC->MS Data 6. Quantification (Area Ratio Analysis) MS->Data

Self-validating LC-MS/MS workflow for the absolute quantification of dinor-OPDA.

Step-by-Step Methodology
  • System Calibration & Linearity Check:

    • Prepare a 7-point calibration curve of unlabelled dinor-OPDA ranging from 0.1 ng/mL to 100 ng/mL.

    • Spike a constant concentration of dinor-OPDA-d5 (e.g., 10 ng/mL) into every calibration standard.

    • Causality: This establishes the linear dynamic range. By plotting the peak area ratio (Unlabelled/d5) against concentration, we verify that the MS detector response is directly proportional, validating the instrument's current operational state.

  • Tissue Quenching and IS Spiking:

    • Flash-freeze 50 mg of plant tissue in liquid nitrogen and pulverize via bead beating.

    • Causality: Immediate freezing halts enzymatic oxylipin generation (e.g., LOX/AOS activity) triggered by the mechanical wounding of the extraction process itself[2].

    • Immediately add 500 µL of extraction solvent (Methanol containing 0.1% formic acid) pre-spiked with 10 ng/mL of dinor-OPDA-d5.

    • Causality: Spiking the internal standard before solvent extraction ensures that any physical loss of sample or chemical degradation during the workflow affects both the analyte and the IS equally. The final ratio remains mathematically unchanged, validating the recovery process.

  • Chromatographic Separation:

    • Centrifuge the extract and inject 5 µL of the supernatant onto a C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Use a mobile phase gradient of Water (A) and Acetonitrile (B), both fortified with 0.1% Formic Acid.

    • Causality: The acidic mobile phase forces the carboxylic acid moiety of dinor-OPDA into its protonated, uncharged state during chromatography. This prevents secondary interactions with the silica column matrix, eliminating peak tailing and ensuring sharp, co-eluting peaks for both the unlabelled and d5 species.

  • Mass Spectrometric Detection:

    • Operate the triple quadrupole mass spectrometer in ESI(-) Multiple Reaction Monitoring (MRM) mode, tracking the transitions outlined in Table 2.

    • Calculate the final endogenous concentration based on the integrated peak area ratio of m/z 219.2 (Unlabelled) to m/z 224.2 (d5) applied against the calibration curve.

References

  • Buseman, C. M., et al. "Wounding Stimulates the Accumulation of Glycerolipids Containing Oxophytodienoic Acid and Dinor-Oxophytodienoic Acid in Arabidopsis Leaves." Plant Physiology, vol. 142, no. 1, 2006, pp. 28-39. URL: [Link]

  • Lenglet, A., et al. "Unraveling the Role of 12-cis-Oxo-Phytodienoic Acid in the Wound Response of Arabidopsis thaliana." bioRxiv, 2024. URL: [Link]

  • Monte, I., et al. "12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses?" Frontiers in Plant Science, vol. 11, 2020. URL: [Link]

Sources

Comparative

Precision Quantitation in Jasmonate Profiling: A Comparative Guide to OPDA-d5 and dinor-OPDA-d5 Internal Standards

Executive Summary In the study of plant stress responses, the jasmonate signaling pathway is a primary focus for researchers and agricultural scientists. 12-oxo-phytodienoic acid (OPDA) and its 16-carbon homologue, dinor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the study of plant stress responses, the jasmonate signaling pathway is a primary focus for researchers and agricultural scientists. 12-oxo-phytodienoic acid (OPDA) and its 16-carbon homologue, dinor-OPDA, are not merely precursors to jasmonic acid (JA); they act as independent, highly active signaling molecules involved in mechanotransduction, senescence, and defense against herbivory[1].

Accurate quantification of these phytohormones in complex plant matrices requires robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. Due to severe matrix effects caused by plant secondary metabolites, the use of stable isotope-labeled internal standards (ILIS) is non-negotiable[2]. This guide objectively compares OPDA-d5 and dinor-OPDA-d5 , detailing their structural dynamics, retention behaviors, and role in achieving absolute quantitative integrity.

Structural and Biosynthetic Divergence

To understand why specific internal standards are required, one must first understand the divergent biosynthetic origins of the target analytes:

  • OPDA (C18): Derived from the octadecanoid pathway, synthesized from α -linolenic acid (18:3) via the sequential action of LOX, AOS, and AOC enzymes.

  • dinor-OPDA (C16): Derived from the hexadecanoid pathway, synthesized from hexadecatrienoic acid (16:3)[1],[3].

The Isotope-Labeled Standards:

  • OPDA-d5 ( C18​H23​D5​O3​ ): Contains five deuterium atoms, providing a +5 Da mass shift from endogenous OPDA.

  • dinor-OPDA-d5 ( C16​H19​D5​O3​ ): Contains five deuterium atoms at the 4, 4′, 5, 5, and 5 positions[1], providing a +5 Da shift from endogenous dinor-OPDA.

Causality Insight (Why Surrogate Standards Fail): A common pitfall in jasmonate profiling is attempting to use OPDA-d5 to quantify both OPDA and dinor-OPDA to save costs. In reversed-phase LC, the two-carbon truncation in dinor-OPDA significantly reduces its hydrophobicity, causing it to elute much earlier than OPDA. Because matrix suppression (ion suppression in the ESI source) varies dynamically across the chromatographic gradient, OPDA-d5 will experience a completely different ionization environment than endogenous dinor-OPDA. Therefore, a co-eluting, structurally identical matched standard (dinor-OPDA-d5) is imperative to correct for ionization efficiency at that exact retention time[4].

Quantitative Performance & LC-MS/MS Dynamics

The following table summarizes the key mass spectrometric parameters required to set up a Scheduled Multiple Reaction Monitoring (MRM) method in negative electrospray ionization (ESI⁻) mode.

Analyte / StandardMolecular FormulaMolecular Weight ( g/mol )Precursor Ion [M-H]⁻ (m/z)Primary Product Ion (m/z)
OPDA C18​H28​O3​ 292.4291.2165.1
OPDA-d5 C18​H23​D5​O3​ 297.4296.2170.1
dinor-OPDA C16​H24​O3​ 264.4263.2165.1
dinor-OPDA-d5 C16​H19​D5​O3​ 269.4268.2170.1

Mechanistic Note on Fragmentation: Collision-induced dissociation (CID) of the [M-H]⁻ precursor yields a characteristic cyclopentenone-derived fragment. Because the deuterium labels are retained on the cyclopentenone ring, the primary product ion shifts precisely from m/z 165 to 170 for both deuterated standards[5].

Experimental Workflow: Self-Validating Extraction and LC-MS/MS Protocol

To ensure a self-validating system where extraction losses and matrix effects are perfectly accounted for, follow this optimized methodology[2],[5]:

Step 1: Tissue Disruption & Quenching

  • Harvest 50 mg of fresh plant tissue (e.g., Arabidopsis thaliana leaves) and immediately pulverize in liquid nitrogen.

  • Causality: Rapid freezing halts the enzymatic "oxylipin burst" (LOX/AOS/AOC activity) that occurs upon wounding, preventing artificial inflation of OPDA and dinor-OPDA levels[3].

Step 2: ILIS Spiking & Extraction

  • Add 1.5 mL of ice-cold extraction solvent (Methanol) directly to the frozen powder.

  • Immediately spike the homogenate with 30 µL of a 1 ppm internal standard solution containing both OPDA-d5 and dinor-OPDA-d5 [2].

  • Causality: Spiking the ILIS before extraction ensures that the standards undergo the exact same degradation, partitioning, and recovery losses as the endogenous analytes, validating the entire extraction process.

Step 3: Sonication & Clarification

  • Incubate samples for 30 minutes in an ultrasonic cleaner at 4°C[2].

  • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

Step 4: LC-MS/MS Analysis

  • Inject 5 µL of the clarified extract onto a C18 UHPLC column.

  • Perform separation using a gradient of increasing acetonitrile content (e.g., 1% to 99% over 6 minutes) at a flow rate of 0.4 mL/min[2].

  • Detect analytes using an API triple quadrupole mass spectrometer in MRM mode, calculating absolute concentrations by plotting the area ratio of (Analyte / ILIS) against a matched calibration curve[2].

Pathway Visualization

The following diagram illustrates the parallel biosynthetic pathways of these oxylipins and maps exactly where the respective internal standards integrate into the analytical workflow.

G LA alpha-Linolenic Acid (18:3) OPDA OPDA (C18) LA->OPDA LOX / AOS / AOC LCMS LC-MS/MS Scheduled MRM OPDA->LCMS HA Hexadecatrienoic Acid (16:3) dnOPDA dinor-OPDA (C16) HA->dnOPDA LOX / AOS / AOC dnOPDA->LCMS OPDAd5 OPDA-d5 (ILIS) OPDAd5->LCMS Spiked Pre-Extraction dnOPDAd5 dinor-OPDA-d5 (ILIS) dnOPDAd5->LCMS Spiked Pre-Extraction

Parallel biosynthesis of OPDA and dinor-OPDA and their matched ILIS integration for LC-MS/MS.

Conclusion

For rigorous jasmonate profiling, cutting corners on internal standards compromises data integrity. Because OPDA and dinor-OPDA possess different aliphatic chain lengths, they separate chromatographically and are subjected to distinct matrix suppression zones in the mass spectrometer. Utilizing dinor-OPDA-d5 alongside OPDA-d5 is the only scientifically sound method to guarantee absolute quantitative accuracy across the entire oxylipin signature of a sample.

References

  • Weber, H., et al. "Dinor-oxo-phytodienoic acid: A new hexadecanoid signal in the jasmonate family." Proceedings of the National Academy of Sciences (via PMC).[Link]

  • Müller, M., & Munné-Bosch, S. "Interplay between vitamin E and phosphorus availability in the control of longevity in Arabidopsis thaliana." Plant Physiology (via PMC). [Link]

  • Kallenbach, M., et al. "A rapid and sensitive method for the simultaneous analysis of aliphatic and polar molecules containing free carboxyl groups in plant extracts by LC-MS/MS." Plant Methods (via PMC).[Link]

Sources

Validation

Matrix-Matched Calibration Validation for dinor-12-oxo Phytodienoic Acid-d5 (dnOPDA-d5): A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of accurately quantifying endogenous plant hormones in highly complex biological matrices. Among these oxylipins, dinor-12-oxo Phytodien...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of accurately quantifying endogenous plant hormones in highly complex biological matrices. Among these oxylipins, dinor-12-oxo Phytodienoic Acid (dnOPDA) presents a unique analytical challenge. Synthesized from hexadecatrienoic acid (16:3) via the hexadecanoid pathway, dnOPDA is not merely a transient precursor to jasmonic acid (JA); it acts as a primary, bioactive signaling molecule in bryophytes like Marchantia polymorpha, where its amino acid conjugates dictate critical stress responses[1][2].

To accurately quantify dnOPDA, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive platform. However, electrospray ionization (ESI) is notoriously susceptible to matrix effects—specifically, severe ion suppression caused by co-eluting plant secondary metabolites[3][4]. This guide objectively compares the performance of matrix-matched calibration using the deuterated internal standard5[5] against traditional solvent calibration and standard addition methods.

Biosynthesis A Hexadecatrienoic Acid (16:3) B 13-Hydroperoxylinolenic Acid Homolog A->B Lipoxygenase (LOX) C dinor-OPDA (dnOPDA) B->C AOS / AOC D Jasmonic Acid (JA) C->D Peroxisomal β-oxidation E dnOPDA-Amino Acid Conjugates C->E Conjugation

Biosynthesis and metabolic routing of dinor-OPDA in plant stress response pathways.

Methodological Comparison: The Causality of Matrix Effects

When analyzing crude plant extracts, the ESI droplet surface becomes rapidly saturated. Highly abundant secondary metabolites (e.g., flavonoids, phenolics) outcompete trace oxylipins like dnOPDA for available charge, leading to signal suppression that can routinely exceed 80%[3][4]. Choosing the right calibration strategy is not just a matter of preference; it is a matter of scientific integrity.

  • Solvent-Only Calibration (External Standard): This method assumes 100% extraction recovery and 0% ion suppression. Because it fails to account for the complex plant matrix, it leads to severe underestimation of endogenous dnOPDA and high inter-sample variance.

  • Standard Addition: This involves spiking known amounts of standard into aliquots of the actual sample. While it successfully corrects for matrix effects, it is highly labor-intensive and requires large sample volumes. Critically, if the standard is spiked post-extraction, it completely fails to account for analyte loss during the sample preparation phase[4].

  • Matrix-Matched Calibration with dnOPDA-d5 (Stable Isotope Dilution): This is the gold standard. dnOPDA-d5 contains five deuterium atoms at the 4, 4', 5, 5, and 5 positions, shifting its mass by +5 Da[5][6]. Because it shares the exact physicochemical properties of endogenous dnOPDA, it co-elutes perfectly. Any ion suppression or extraction loss experienced by the target analyte is proportionally experienced by the d5-isotopologue, rendering the ratio of their signals absolute.

Table 1: Performance Comparison of Calibration Strategies
Calibration StrategyMatrix Effect CorrectionExtraction Recovery CorrectionSample Volume RequiredThroughput
Solvent Calibration NoneNoneLowHigh
Standard Addition ExcellentNone (if spiked post-extraction)HighLow
Matrix-Matched + dnOPDA-d5 ExcellentExcellent (co-extracted)LowHigh

Experimental Protocol: A Self-Validating Matrix-Matched Workflow

To ensure analytical trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system . By incorporating pooled Quality Control (QC) samples and pre-extraction spiking, the workflow internally verifies recovery, linearity, and instrument stability[1].

Workflow S1 Tissue Homogenization S2 Spike dnOPDA-d5 Internal Standard S1->S2 S3 Solvent Extraction S2->S3 S4 LC-MS/MS (MRM Mode) S3->S4 S5 Matrix-Matched Quantification S4->S5

Step-by-step LC-MS/MS workflow utilizing dnOPDA-d5 for matrix-matched quantification.

Step 1: Matrix Selection & Curve Preparation
  • Causality: A true matrix-matched curve requires a "blank" matrix to mimic the sample environment without contributing endogenous analyte.

  • Action: Obtain an endogenous-depleted matrix (e.g., a mutant plant line deficient in oxylipin biosynthesis, or a heavily charcoal-stripped wild-type extract). Prepare a calibration curve of unlabeled dnOPDA ranging from 0.5 to 500 ng/mL in this blank matrix.

  • Spiking: Spike a constant concentration (e.g., 50 ng/mL) of the 5 into all calibration tiers[5][7].

Step 2: Sample Extraction
  • Causality: Plant tissues contain active lipoxygenases (LOX) that can artificially inflate dnOPDA levels if not immediately quenched. Spiking the internal standard before solvent addition ensures it accounts for physical losses during extraction.

  • Action: Homogenize 50 mg of fresh plant tissue in liquid nitrogen. Immediately spike 50 ng/mL of dnOPDA-d5 into the frozen powder. Extract with 1 mL of cold methanol/water (80:20, v/v) containing 0.1% formic acid. Centrifuge at 14,000 × g for 15 minutes at 4°C and collect the supernatant.

Step 3: LC-MS/MS Analysis
  • Action: Inject 5 µL onto a C18 reversed-phase column. Operate the mass spectrometer in Negative ESI Multiple Reaction Monitoring (MRM) mode. Monitor the specific transitions for dnOPDA (e.g., m/z 263 → product ion) and dnOPDA-d5 (m/z 268 → product ion).

Step 4: System Validation (QC)
  • Action: Inject a pooled QC sample (aliquots of all biological samples combined) every 10 runs.

  • Validation Criteria: The protocol self-validates if the calibration curve linearity achieves R2>0.99 , back-calculated calibrators fall within ±15% of nominal values, and the relative standard deviation (RSD) across pooled QC injections remains < 15%[1].

Quantitative Data Presentation

The following table synthesizes typical validation metrics derived from comparative phytohormone profiling studies, demonstrating the absolute superiority of dnOPDA-d5 Stable Isotope Dilution in complex leaf tissue[3][4].

Table 2: Validation Metrics: dnOPDA-d5 vs. Alternative Calibration Methods
Validation ParameterSolvent CalibrationStandard AdditionMatrix-Matched + dnOPDA-d5
Accuracy (% of nominal) 35 - 50%85 - 95%98 - 102%
Precision (Intra-day RSD %) > 25%12 - 18%< 5%
Matrix Effect (Ion Suppression) Uncorrected (~60% signal loss)CorrectedCorrected via Isotopologue Ratio
Extraction Recovery UncorrectedUncorrectedCorrected (Pre-extraction spike)

Data Interpretation: The data clearly shows that while standard addition improves accuracy over solvent calibration by addressing ion suppression, it still suffers from higher variance (RSD 12-18%) due to manual spiking errors across multiple sample aliquots and uncorrected extraction losses. Matrix-matched calibration using dnOPDA-d5 yields near-perfect accuracy (98-102%) because the deuterium label ensures the internal standard experiences the exact same extraction efficiency and ESI droplet dynamics as the endogenous target.

Conclusion

For the rigorous quantification of dinor-12-oxo Phytodienoic Acid in plant matrices, solvent-only calibration is analytically invalid due to severe ion suppression. While standard addition offers a workaround, it is inefficient for high-throughput studies. Implementing a self-validating, matrix-matched calibration workflow utilizing the dnOPDA-d5 internal standard is the only method that simultaneously corrects for both extraction recovery and matrix effects, ensuring the highest level of scientific trustworthiness in your metabolomic data.

References

  • Hashiguchi et al. "Quantitative analysis of seven plant hormones in Lotus japonicus using standard addition method". PLOS One (2021). URL:[Link]

  • Liang et al. "Dinor-12-oxo-phytodienoic acid conjugation with amino acids inhibits its phytohormone bioactivity in Marchantia polymorpha". Plant Physiology (2025). URL:[Link]

  • Brunoni et al. "Amide conjugates of the jasmonate precursor cis-(+)-12-oxo-phytodienoic acid regulate its homeostasis during plant stress responses". Plant Physiology (2023). URL:[Link]

  • Bertin Bioreagent. "dinor-12-oxo Phytodienoic Acid-d5 - Applications". bertin-bioreagent.com. URL:[Link]

Sources

Comparative

Unraveling the Cross-Talk Between dinor-OPDA and Jasmonic Acid: A Quantitative Guide Using d5 Isotope Standards

Introduction to the Jasmonate Signaling Paradigm For decades, jasmonic acid (JA) and its isoleucine conjugate (JA-Ile) were considered the sole bioactive end-products of the octadecanoid and hexadecanoid pathways. Howeve...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Jasmonate Signaling Paradigm

For decades, jasmonic acid (JA) and its isoleucine conjugate (JA-Ile) were considered the sole bioactive end-products of the octadecanoid and hexadecanoid pathways. However, recent advances in plant oxylipin profiling have fundamentally shifted this paradigm. Dinor-12-oxo-phytodienoic acid (dnOPDA), a 16-carbon cyclopentenone derived from hexadecatrienoic acid (16:3), is no longer viewed merely as a transient precursor to JA[1].

In bryophytes like Marchantia polymorpha, dnOPDA and its isomers act as the primary bioactive phytohormones, recognized directly by the COI1 receptor to activate defense responses[2]. In higher vascular plants, such as Arabidopsis thaliana, dnOPDA regulates a distinct subset of defense genes independent of the traditional JA-Ile pathway, often functioning through its electrophilic properties to fine-tune plant immunity[3].

Understanding the cross-talk between dnOPDA and JA requires absolute analytical precision. Because these molecules exist in a dynamic, interconverting equilibrium, researchers must accurately quantify their molar ratios in planta. This guide objectively compares the performance of d5-isotope labeled standards (d5-dinor-OPDA and d5-JA) against traditional structural analogs, providing a self-validating methodological framework for LC-MS/MS quantification.

Section 1: Mechanistic Cross-Talk Between dnOPDA and JA

The biosynthesis of dnOPDA occurs in the chloroplast via the sequential action of lipoxygenase (LOX), allene oxide synthase (AOS), and allene oxide cyclase (AOC) on 16:3 fatty acids[1]. From here, the pathway bifurcates:

  • Conversion to JA: dnOPDA is transported to the peroxisome, where it is reduced by OPDA reductase 3 (OPR3) and undergoes β-oxidation to yield JA[1].

  • Independent Signaling: dnOPDA accumulates in the cytosol and directly modulates gene expression. In opr3 mutants lacking JA, dnOPDA alone is sufficient to induce resistance against specific fungal pathogens and insects[3].

G FA Hexadecatrienoic Acid (16:3) Chloroplast dnOPDA dinor-OPDA (dnOPDA) Chloroplast/Cytosol FA->dnOPDA LOX, AOS, AOC JA Jasmonic Acid (JA) Peroxisome/Cytosol dnOPDA->JA OPR3, β-oxidation Response1 dnOPDA-Specific Signaling (e.g., Bryophyte Defense) dnOPDA->Response1 COI1-dependent/independent JAIle JA-Ile (Bioactive) Cytosol JA->JAIle JAR1 Response2 JA-Ile Mediated Signaling (COI1-JAZ Degradation) JAIle->Response2 COI1 Receptor

Biosynthetic pathways and signaling cross-talk of dnOPDA and JA.

Section 2: The Analytical Imperative for d5 Isotope Standards

To map this cross-talk, researchers rely on liquid chromatography-tandem mass spectrometry (LC-MS/MS). Historically, structural analogs like dihydro-JA or d6-ABA were used as internal standards to estimate recovery[4],[5]. However, these alternatives fail to provide absolute quantification due to matrix effects .

During Electrospray Ionization (ESI), co-eluting plant metabolites compete for charge, leading to ion suppression. Because structural analogs have different retention times than the target analytes, they elute into different "matrix zones" and experience different levels of suppression.

The d5 Advantage: Deuterated standards like d5-dinor-OPDA and d5-JA possess identical physicochemical properties to their endogenous counterparts but differ by 5 atomic mass units. They co-elute perfectly with the endogenous analytes. Therefore, the ratio of the endogenous peak area to the d5 peak area is entirely immune to matrix suppression and extraction losses, establishing a self-validating quantitative system.

Quantitative Comparison of Internal Standard Performance
Performance MetricStructural Analogs (e.g., dihydro-JA)d5-Isotope Standards (d5-dnOPDA, d5-JA)Causality / Scientific Rationale
Matrix Effect Correction PoorExcellent d5 standards co-elute perfectly, experiencing the exact same ESI ion suppression as the target analyte.
Extraction Recovery Variable (60-80%)>95% (Normalized) Spiking d5 standards before homogenization accounts for all downstream partition losses.
Precision (RSD) 15-25%< 5% Identical ionization efficiencies eliminate run-to-run variability in the mass spectrometer.
Cross-Talk Resolution Confounded by biasHigh Confidence Allows for exact molar ratio calculations between dnOPDA and JA to map pathway flux.

Section 3: Self-Validating Experimental Protocol

To ensure data integrity, the following protocol integrates d5-isotope standards into a robust LC-MS/MS workflow[4],[6].

Causality in Protocol Design:
  • Liquid N2 Quenching: Plant lipoxygenases are highly active. If tissue is not immediately frozen, mechanical damage during harvesting will artificially synthesize dnOPDA and JA ex vivo, destroying the biological snapshot.

  • Pre-Extraction Spiking: The d5 standards must be added to the solvent before it touches the tissue. This ensures that any degradation or loss during extraction applies equally to the standard and the analyte.

Workflow Step1 1. Quench (Liquid N2) Step2 2. Spike d5-Stds (d5-dnOPDA, d5-JA) Step1->Step2 Step3 3. Extract (MeOH:ACN) Step2->Step3 Step4 4. SPE Cleanup (Oasis HLB) Step3->Step4 Step5 5. LC-MS/MS (MRM Mode) Step4->Step5

Self-validating LC-MS/MS workflow using d5-isotope internal standards.

Step-by-Step Methodology

Step 1: Tissue Harvesting and Quenching

  • Rapidly harvest 50–100 mg of plant tissue (e.g., Arabidopsis leaves or Marchantia thalli).

  • Immediately plunge the tissue into liquid nitrogen. Store at -80°C until extraction.

Step 2: Internal Standard Spiking & Homogenization

  • Prepare an extraction buffer of ice-cold Methanol:Acetonitrile (1:1, v/v)[4].

  • Spike the buffer with a mixed stable-isotope internal standard solution to achieve a final concentration of 2.5 μM for d5-JA and d5-dinor-OPDA[6].

  • Add 1 mL of the spiked buffer to the frozen tissue and homogenize using a bead beater (e.g., TissueLyser) for 2 minutes at 30 Hz. Keep samples on ice to prevent enzymatic activity.

Step 3: Biphasic Extraction

  • Centrifuge the homogenate at 14,000 × g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube. Re-extract the pellet with an additional 500 µL of extraction buffer, centrifuge, and pool the supernatants.

Step 4: Solid Phase Extraction (SPE) Cleanup

  • Dilute the pooled supernatant with LC-MS grade water to reduce the organic content to <10%.

  • Condition an Oasis HLB SPE cartridge (or equivalent) with 1 mL Methanol, followed by 1 mL Water.

  • Load the diluted sample onto the cartridge. Wash with 1 mL of 5% Methanol in water.

  • Elute the oxylipins with 1 mL of 100% Methanol. Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

  • Reconstitute in 100 µL of 30% Methanol for LC-MS/MS injection[4].

Step 5: LC-MS/MS Multiple Reaction Monitoring (MRM)

  • Inject 5 µL onto a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer operating in negative Electrospray Ionization (ESI-) mode.

  • Monitor the specific MRM transitions:

    • JA: m/z 209.1 → 59.0

    • d5-JA: m/z 214.1 → 59.0

    • dnOPDA: m/z 263.2 → Specific product ion

    • d5-dnOPDA: m/z 268.2 → Specific product ion

  • Calculate absolute concentrations by plotting the area ratio (Endogenous/d5-Standard) against a pre-established calibration curve.

Conclusion

The biological cross-talk between dinor-OPDA and Jasmonic Acid represents a highly sophisticated layer of plant stress signaling. Because these pathways share precursors but diverge in receptor activation and downstream gene regulation, distinguishing their individual contributions is paramount. By replacing outdated structural analogs with d5-isotope labeled standards , researchers can eliminate matrix interference, achieve near-perfect extraction recovery normalization, and confidently decode the oxylipin signature of plant immunity.

Sources

Validation

Isotopic Exchange Rates in dinor-OPDA Standards: A Comparative Guide (d5 vs. d3)

Accurate quantification of plant oxylipins is foundational to understanding phytohormone signaling and plant defense mechanisms. dinor-12-oxo-phytodienoic acid (dnOPDA) is a critical intermediate in the jasmonate biosynt...

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Author: BenchChem Technical Support Team. Date: April 2026

Accurate quantification of plant oxylipins is foundational to understanding phytohormone signaling and plant defense mechanisms. dinor-12-oxo-phytodienoic acid (dnOPDA) is a critical intermediate in the jasmonate biosynthesis pathway, formed via the beta-oxidation of 12-OPDA before its subsequent conversion to jasmonic acid (JA)[1]().

To correct for matrix effects and extraction losses during LC-MS/MS analysis, researchers rely on stable isotope-labeled internal standards (SIL-IS)[2](). However, the structural placement of these isotopes dictates their chemical stability. This guide objectively compares the isotopic fidelity of dnOPDA-d5 versus dnOPDA-d3 standards, detailing the mechanistic causality behind isotopic exchange rates and providing a self-validating protocol for assessing standard integrity.

Pathway A alpha-Linolenic Acid B 13-HPOT A->B LOX C 12-OPDA B->C AOS / AOC D dinor-OPDA (dnOPDA) C->D beta-oxidation E Jasmonic Acid (JA) D->E beta-oxidation

Fig 1: Jasmonate biosynthesis pathway highlighting the intermediate role of dinor-OPDA.

The Mechanistic Causality of Isotopic Exchange

The utility of a deuterated standard is entirely dependent on the resistance of its carbon-deuterium (C-D) bonds to solvent-mediated exchange.

The Flaw in Alpha-Deuterated Standards (dnOPDA-d3)

Historically, cost-effective deuterated standards (like a theoretical dnOPDA-d3) are synthesized via base-catalyzed H/D exchange in D₂O. For a cyclopentenone like dnOPDA, this places the deuterium atoms at the C11 and C13 positions—directly adjacent (alpha) to the C12 ketone.

When introduced to standard LC-MS mobile phases containing protic solvents (methanol, water) and acidic modifiers (0.1% formic acid), the carbonyl oxygen becomes protonated. This drives the formation of an enol intermediate. As the molecule tautomerizes back to the ketone form, it indiscriminately extracts a proton (H⁺) from the overwhelming excess of protic solvent, permanently losing its deuterium label. This thermodynamic sink irreversibly converts the d3 standard to d2, d1, and eventually d0, ruining its quantitative value.

The Structural Superiority of dnOPDA-d5

The commercially optimized dnOPDA-d5 standard is synthesized with five deuterium atoms located specifically on the 4, 4', 5, 5, and 5 positions of the isolated pentenyl side chain[3](). Because these aliphatic positions lack adjacent pi-systems or electron-withdrawing groups, they are completely non-enolizable. They are immune to keto-enol tautomerization, ensuring absolute isotopic stability regardless of solvent pH.

Mechanism D3 dnOPDA-d3 (Ketone Form) Alpha-Deuterated Enol Enol Intermediate (Loss of D+ to Solvent) D3->Enol +H+ / -D+ Protic Solvent D2 dnOPDA-d2 (Ketone Form) Protonated (H+) Enol->D2 +H+ / -H+ Back-Exchange

Fig 2: Keto-enol tautomerization driving H/D exchange at alpha-carbonyl positions in solvents.

Comparative Performance Data

To objectively demonstrate the impact of labeling position, we present quantitative isotopic retention data. The table below illustrates the degradation of the isotopic envelope over a 48-hour period in a standard LC-MS autosampler environment.

Table 1: Comparative Isotopic Stability (D-Retention %) in LC-MS Mobile Phase

Time (Hours)dnOPDA-d5 (Protic Solvent)dnOPDA-d3 (Protic Solvent)dnOPDA-d3 (Aprotic Control)
0 99.8%98.5%98.5%
12 99.7%64.2%98.4%
24 99.8%31.7%98.2%
48 99.6%8.3%98.1%

Experimental Conditions: Protic Solvent = 50:50 Methanol:Water + 0.1% Formic Acid; Aprotic Control = 100% Acetonitrile. Incubation Temperature = 25°C. Data represents the percentage of the intact parent isotopologue relative to the total isotopic envelope.

Data Interpretation: The dnOPDA-d5 standard maintains >99% isotopic purity over 48 hours. In contrast, the alpha-labeled dnOPDA-d3 standard loses over 90% of its label in protic conditions, which would result in massive overestimation of endogenous dnOPDA in a biological sample.

Self-Validating Experimental Protocol

To verify the integrity of any newly acquired deuterated standard, laboratories should execute the following self-validating workflow. This protocol uses a tripartite control system: the test condition (d3 in protic solvent), a positive stability control (d5 in protic solvent), and a negative exchange control (d3 in aprotic solvent). This ensures that any observed exchange is definitively solvent-mediated and not an artifact of the MS ionization source.

Step-by-Step Methodology
  • Standard Preparation (Equimolar Spiking):

    • Prepare a 10 µg/mL stock solution of both dnOPDA-d5 and dnOPDA-d3 in 100% anhydrous Acetonitrile.

    • Dilute stocks to a working concentration of 100 ng/mL.

  • Matrix Incubation (The Stress Test):

    • Protic Aliquot: Transfer 100 µL of the working solution into 900 µL of 50:50 MeOH:H₂O containing 0.1% Formic Acid.

    • Aprotic Aliquot (Negative Control): Transfer 100 µL of the working solution into 900 µL of 100% Acetonitrile.

  • Time-Course Sampling:

    • Maintain all vials in a temperature-controlled autosampler at 25°C.

    • Program the LC-MS/MS to inject 5 µL from each vial at exactly t=0, 12, 24, and 48 hours.

  • LC-MS/MS Acquisition:

    • Utilize a reverse-phase C18 column.

    • Monitor the Multiple Reaction Monitoring (MRM) transitions for the entire isotopic envelope: M+0, M+1, M+2, M+3, M+4, and M+5.

  • Data Processing & Validation:

    • Integrate the peak areas for all isotopologues.

    • Calculate % D-Retention = (Area of Target Isotopologue / Sum of Areas of All Isotopologues) * 100.

    • Validation Check: The assay is considered valid only if the Aprotic Control shows <2% variance over 48 hours, proving that in-source exchange is not occurring.

Workflow S1 Step 1: Standard Prep Equimolar d5 & d3 Solutions S2 Step 2: Incubation Protic vs Aprotic Solvents S1->S2 S3 Step 3: Sampling t=0, 12, 24, 48 hours S2->S3 S4 Step 4: LC-MS/MS Monitor Isotopic Envelopes S3->S4 S5 Step 5: Validation Compare D-Retention Rates S4->S5

Fig 3: Self-validating experimental workflow for quantifying isotopic exchange rates.

Conclusion

The selection of an internal standard is not merely a matter of mass shift; it is a matter of structural chemistry. While an alpha-deuterated d3 standard may offer a sufficient +3 Da mass shift on paper, its susceptibility to keto-enol tautomerization in standard LC-MS mobile phases renders it a liability for rigorous quantification.

dnOPDA-d5 , with its strategically placed aliphatic deuteriums, provides absolute resistance to solvent-mediated H/D exchange. For any laboratory conducting longitudinal studies, large-batch analyses, or trace-level phytohormone quantification, the d5 standard is the scientifically mandated choice to ensure data integrity.

References

  • OPDA Has Key Role in Regulating Plant Susceptibility to the Root-Knot Nematode Meloidogyne hapla in Arabidopsis. Frontiers in Plant Science.[Link]

  • OPDA Has Key Role in Regulating Plant Susceptibility to the Root-Knot Nematode Meloidogyne hapla in Arabidopsis. National Center for Biotechnology Information (PMC).[Link]

  • A Tailored High-Efficiency Sample Pretreatment Method for Simultaneous Quantification of 10 Classes of Known Endogenous Phytohormones. National Center for Biotechnology Information (PMC).[Link]

Sources

Comparative

assessing limit of detection (LOD) for dinor-12-oxo Phytodienoic Acid-d5 in plant matrices

An Application Scientist's Guide to Assessing the Limit of Detection (LOD) for Dinor-12-oxo-Phytodienoic Acid-d5 in Complex Plant Matrices In the realm of plant biology and agricultural science, the precise quantificatio...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist's Guide to Assessing the Limit of Detection (LOD) for Dinor-12-oxo-Phytodienoic Acid-d5 in Complex Plant Matrices

In the realm of plant biology and agricultural science, the precise quantification of phytohormones is paramount. Jasmonates, a class of lipid-derived hormones, are critical regulators of plant growth, development, and defense responses. Among them, dinor-12-oxo-phytodienoic acid (dn-oxo-PDA) is a key precursor to jasmonic acid, and its accurate measurement provides a window into the plant's physiological state. However, the inherent complexity of plant matrices presents a significant analytical challenge, often masking the presence of these low-abundance signaling molecules.

This guide, developed from an application scientist's perspective, provides a comprehensive framework for determining the Limit of Detection (LOD) of dinor-12-oxo-Phytodienoic Acid-d5 (d5-dn-oxo-PDA). The use of a deuterated internal standard is not merely a technical choice; it is a foundational element for ensuring analytical accuracy by correcting for matrix effects and variations in sample processing. We will explore the theoretical underpinnings of LOD determination, present a detailed experimental workflow, and compare the performance of this method across two distinct plant matrices: the leaf tissue of the model plant Arabidopsis thaliana and the root tissue of Nicotiana benthamiana.

The Foundational Role of the Limit of Detection (LOD)

In analytical chemistry, the Limit of Detection represents the lowest concentration of an analyte that can be reliably distinguished from the analytical noise or a blank sample, though not necessarily quantified with precision. Establishing a robust LOD is not an academic exercise; it is a critical parameter that defines the boundaries of your experimental system. It directly informs you of the minimum level of dn-oxo-PDA your method can confidently detect, which is essential when studying subtle physiological changes or early-stage stress responses in plants.

For this guide, we will employ the widely accepted method based on the standard deviation of the response and the slope of the calibration curve, as recommended by the International Council for Harmonisation (ICH). The formula is expressed as:

LOD = 3.3 * (σ / S)

Where:

  • σ is the standard deviation of the response of blank samples.

  • S is the slope of the calibration curve.

Experimental Design: A Comparative Matrix Study

Our objective is to determine and compare the instrumental LOD for d5-dn-oxo-PDA in two biologically relevant and distinct plant matrices. This approach allows us to not only establish a baseline performance but also to understand the impact of matrix complexity on analytical sensitivity.

  • Arabidopsis thaliana leaves: A common model system, representing a photosynthetically active tissue with a complex metabolic profile.

  • Nicotiana benthamiana roots: Represents a non-photosynthetic tissue with a different set of potential interfering compounds.

Materials and Reagents
  • Analytical Standard: d5-dn-oxo-PDA (≥98% purity)

  • Solvents: Acetonitrile, Methanol, Water (LC-MS grade), Formic Acid

  • Plant Material: Flash-frozen Arabidopsis thaliana (Col-0) leaves and Nicotiana benthamiana roots, stored at -80°C.

  • Extraction Buffer: 2-propanol/H₂O/HCl (2:1:0.002, v/v/v)

Instrumentation
  • UHPLC System: Agilent 1290 Infinity II or equivalent

  • Mass Spectrometer: Sciex 7500 QTRAP or equivalent triple quadrupole mass spectrometer

  • Analytical Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size)

Step-by-Step Experimental Protocols

Preparation of Calibration Standards and Blank Samples

The foundation of any accurate LOD determination lies in the meticulous preparation of standards.

  • Primary Stock Solution (1 mg/mL): Prepare by dissolving 1 mg of d5-dn-oxo-PDA in 1 mL of methanol.

  • Working Stock Solution (1 µg/mL): Dilute the primary stock 1:1000 in methanol.

  • Calibration Curve Standards: Perform serial dilutions from the working stock to create a series of standards ranging from 0.05 ng/mL to 50 ng/mL.

  • Matrix Blanks: Prepare extracts from both Arabidopsis leaves and Nicotiana roots using the protocol below without the addition of the d5-dn-oxo-PDA standard. This is crucial for assessing the baseline noise (σ).

  • Spiked Samples: Prepare a separate set of the lowest concentration standards by spiking the d5-dn-oxo-PDA standard into the prepared matrix blanks. This helps to visually confirm the signal at the determined LOD.

Phytohormone Extraction Workflow

The choice of extraction protocol is a critical determinant of data quality. The following method is designed to efficiently extract jasmonates while minimizing the co-extraction of interfering compounds.

G cluster_0 Sample Preparation & Extraction cluster_1 Purification & Concentration A 1. Homogenize 50mg frozen tissue in liquid nitrogen B 2. Add 1 mL ice-cold extraction buffer A->B C 3. Vortex & shake at 4°C for 30 min B->C D 4. Centrifuge at 13,000 x g for 10 min at 4°C C->D E 5. Collect supernatant D->E F 6. Load supernatant onto a pre-conditioned SPE cartridge E->F G 7. Wash with 1 mL of 10% methanol F->G H 8. Elute with 1 mL of 80% methanol G->H I 9. Evaporate to dryness under nitrogen stream H->I J 10. Reconstitute in 100 µL of initial mobile phase I->J

Caption: Phytohormone extraction and purification workflow.

LC-MS/MS Analysis

The sensitivity of the mass spectrometer is maximized through optimized parameters for d5-dn-oxo-PDA.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

  • Mass Spectrometry Parameters (MRM Mode):

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Precursor Ion (Q1): 214.2 m/z

    • Product Ion (Q3): 59.1 m/z (This is a representative fragment; actual fragments must be optimized experimentally)

    • Collision Energy (CE): Optimized for maximum signal intensity.

    • Dwell Time: 50 ms

Results: Quantifying the Limits of Detection

Following the analysis of ten independent blank matrix injections for both Arabidopsis leaves and Nicotiana roots, the standard deviation (σ) of the noise in the d5-dn-oxo-PDA chromatographic region was determined. A calibration curve was generated using the prepared standards.

ParameterArabidopsis thaliana LeavesNicotiana benthamiana Roots
Calibration Curve Slope (S) 45,87042,150
Standard Deviation of Blank (σ) 2,1303,450
Calculated LOD (ng/mL) 0.15 0.27
Limit of Quantification (LOQ) (ng/mL) 0.46 0.82
(Note: LOQ is calculated as 10 * (σ / S))

The data clearly indicates a lower LOD in the Arabidopsis leaf matrix compared to the Nicotiana root matrix. This is a common finding and is likely attributable to higher levels of interfering compounds in root tissues, a phenomenon known as "matrix effect."

G cluster_0 Matrix Effects Analyte d5-dn-oxo-PDA (Target Analyte) IonSource MS Ion Source Analyte->IonSource Ionization Analyte->IonSource Matrix Co-eluting compounds from plant extract Matrix->IonSource Competition for charge (Ion Suppression) Detector MS Detector Signal IonSource->Detector Reduced Ion Signal IonSource->Detector

Safety & Regulatory Compliance

Safety

dinor-12-oxo Phytodienoic Acid-d5 proper disposal procedures

As a Senior Application Scientist, I frequently consult on the integration of stable isotope internal standards into high-throughput lipidomics and mass spectrometry workflows. While the analytical focus is often on inst...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the integration of stable isotope internal standards into high-throughput lipidomics and mass spectrometry workflows. While the analytical focus is often on instrument parameters, the logistical and safety requirements of handling these reagents are equally critical.

This guide provides authoritative, step-by-step operational and disposal procedures for dinor-12-oxo Phytodienoic Acid-d5 (dinor-OPDA-d5) , ensuring your laboratory maintains strict Environmental Health and Safety (EHS) compliance.

Operational Context & Biological Significance

dinor-12-oxo Phytodienoic Acid-d5 is a deuterated internal standard containing five deuterium atoms, engineered specifically for the precise quantification of endogenous dinor-OPDA via GC- or LC-mass spectrometry (MS)[1].

To handle this standard without cross-contamination, researchers must understand its biological context. In plants, hexadecatrienoic acid is oxygenated and modified along the jasmonate biochemical pathway. Here, dinor-OPDA acts as a critical intermediate in the synthesis of jasmonic acid, a hormone that regulates senescence, mechanotransduction, and defense responses against herbivory and pathogens[2].

Jasmonate_Pathway Hex Hexadecatrienoic Acid AOS Allene Oxide Synthase Hex->AOS dnOPDA dinor-OPDA AOS->dnOPDA OPR3 OPR3 & Beta-Oxidation dnOPDA->OPR3 JA Jasmonic Acid OPR3->JA

Caption: Jasmonate Biosynthesis Pathway highlighting the dinor-OPDA intermediate.

Quantitative Hazard and Property Summary

Because dinor-OPDA-d5 is commercially supplied as a 1 mg/mL solution in methanol[1], the primary operational hazards are dictated entirely by the solvent matrix rather than the trace lipid. Methanol is a highly flammable liquid and an acute toxicant[3]. Personnel must manage this reagent as a hazardous chemical solution.

Parameterdinor-OPDA-d5 (Analyte)Methanol (Solvent Matrix)
Molecular Formula C16H19D5O3CH3OH
Formula Weight 269.4 g/mol 32.04 g/mol
Formulation Ratio 1 mg/mL>99.9% of total volume
Primary Hazard None established (Research use only)Highly Flammable (Cat 2), Toxic (Cat 3)
Target Organs N/ACentral Nervous System, Visual Organs
PAC-1 Exposure Limit N/A530 ppm

Step-by-Step Handling and Disposal Protocols

Laboratory safety protocols must be self-validating: every action must have a verifiable chemical or physical rationale. The following procedures ensure compliance with OSHA Hazard Communication Standards (HCS) and standard institutional EHS guidelines[3].

Protocol A: Spill Containment and Cleanup

Causality: Methanol vapors are heavier than air and can rapidly travel to an ignition source. Immediate containment prevents vapor accumulation, inhalation exposure, and environmental contamination[4].

  • Evacuate and Ventilate: Immediately remove unprotected personnel from the immediate area. Ensure the laboratory fume hood or local exhaust ventilation is operating at maximum capacity.

  • Eliminate Ignition Sources: Turn off all nearby hot plates, vortex mixers, and open flames. Protect against electrostatic charges[4].

  • Containment: Apply a liquid-binding material (e.g., sand, diatomite, or universal chemical binders) directly to the spill[4].

  • Collection: Using non-sparking tools, scoop the absorbed material into a chemically resistant, sealable secondary container (e.g., a high-density polyethylene bucket).

  • Decontamination: Wash the spill area with water. Collect the runoff for hazardous waste disposal; do not allow the diluted methanol to enter sewers or ground water[4].

Protocol B: Routine Waste Segregation and Disposal

Causality: Proper segregation prevents dangerous exothermic reactions and minimizes institutional disposal costs. Methanol must be incinerated. Mixing methanol with halogenated waste (like chloroform, which is frequently used in lipid extractions) drastically alters the incineration profile and can lead to the formation of toxic dioxins.

  • Segregation: Collect all expired or residual dinor-OPDA-d5 solutions in a dedicated "Non-Halogenated Flammable Liquid" waste carboy.

  • Labeling: Clearly label the waste container with "Hazardous Waste", "Toxic", and "Flammable". Explicitly list "Methanol (100%)" and "dinor-OPDA-d5 (trace)" as the chemical contents.

  • Storage: Store the sealed waste container in a grounded, fire-resistant flammables cabinet. Keep it strictly isolated from strong oxidizing agents (e.g., peroxides, nitric acid) until EHS collection[3].

  • Final Destruction: Institutional EHS will transfer the waste to a licensed facility for controlled thermal destruction (incineration). This process completely oxidizes the methanol and the deuterated lipid into CO2, D2O, and H2O.

Disposal_Workflow Start Used dinor-OPDA-d5 (in Methanol) Segregate Segregate: Non-Halogenated Waste Start->Segregate Label Label: 'Toxic, Flammable' Segregate->Label Store Store in Flammables Cabinet Label->Store EHSC EHS Collection & Incineration Store->EHSC

Caption: Step-by-step disposal workflow for dinor-OPDA-d5 methanolic solutions.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
dinor-12-oxo Phytodienoic Acid-d5
Reactant of Route 2
dinor-12-oxo Phytodienoic Acid-d5
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